The Role of 6-Oxooctanoyl-CoA in Anaerobic Metabolism: An Uncharted Territory
Despite extensive investigation into the intricate world of anaerobic metabolism, the specific role of 6-oxooctanoyl-CoA remains an uncharted area within the current body of scientific literature. Searches of established...
Author: BenchChem Technical Support Team. Date: December 2025
Despite extensive investigation into the intricate world of anaerobic metabolism, the specific role of 6-oxooctanoyl-CoA remains an uncharted area within the current body of scientific literature. Searches of established biochemical pathways and databases have not identified this molecule as a recognized intermediate in the anaerobic degradation of fatty acids, including the C8 fatty acid, octanoic acid.
While the anaerobic breakdown of fatty acids is a known and vital process for many microorganisms, the precise enzymatic steps and the intermediates involved, particularly for medium-chain fatty acids like octanoic acid, are still areas of active research. The canonical beta-oxidation pathway, which is well-characterized under aerobic conditions, is known to be modified in the absence of oxygen. However, these anaerobic variants, as currently understood, do not feature 6-oxooctanoyl-CoA.
It is important to distinguish 6-oxooctanoyl-CoA from structurally similar compounds that are known to participate in distinct anaerobic metabolic pathways. For instance, the molecule 6-oxocyclohex-1-ene-1-carbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds. This pathway involves the initial reduction of the aromatic ring, followed by ring cleavage, a process fundamentally different from the breakdown of linear fatty acid chains.
The absence of information on 6-oxooctanoyl-CoA in anaerobic metabolism could suggest several possibilities:
A Novel or Uncharacterized Intermediate: It is conceivable that 6-oxooctanoyl-CoA is a yet-to-be-discovered intermediate in a novel anaerobic fatty acid degradation pathway. The vast diversity of microbial metabolism means that new pathways and enzymatic reactions are continually being elucidated.
A Transient or Low-Abundance Species: The molecule might be a highly transient intermediate that does not accumulate to detectable levels, making its identification challenging with current analytical techniques.
Alternative Degradation Strategies: Anaerobic microorganisms may employ alternative strategies for the degradation of octanoic acid that do not involve the formation of a 6-oxo intermediate.
Given the current lack of data, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on the role of 6-oxooctanoyl-CoA in anaerobic metabolism. Further research, including metabolomic studies of anaerobic bacteria grown on octanoic acid and enzymatic assays with purified proteins, would be required to determine if and how this molecule participates in anaerobic metabolic processes.
For researchers, scientists, and drug development professionals interested in this area, the focus should remain on the known pathways of anaerobic fatty acid metabolism while keeping an open perspective for the discovery of novel intermediates and enzymatic mechanisms. The exploration of microbial diversity in anoxic environments will likely be key to uncovering the full spectrum of biochemical strategies for fatty acid degradation.
Exploratory
The Central Role of 6-Oxocyclohex-1-ene-1-carbonyl-CoA in the Anaerobic Benzoyl-CoA Pathway of Thauera aromatica
A Technical Guide for Researchers and Drug Development Professionals Abstract The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway in the denitrifying bacteri...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with the benzoyl-CoA pathway in the denitrifying bacterium Thauera aromatica serving as a model system for its study. A pivotal, yet often overlooked, intermediate in this pathway is 6-oxocyclohex-1-ene-1-carbonyl-CoA. Its formation and subsequent hydrolytic ring cleavage represent the committed step in the conversion of cyclic aromatic precursors to aliphatic compounds destined for central metabolism. This technical guide provides an in-depth analysis of the discovery, biosynthesis, and enzymatic fate of 6-oxocyclohex-1-ene-1-carbonyl-CoA in Thauera aromatica. We present a comprehensive summary of the quantitative data, detailed experimental protocols for the characterization of key enzymes, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further investigation into this crucial metabolic juncture. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and for professionals in drug development targeting bacterial metabolic pathways.
Introduction
The persistence of aromatic compounds in anoxic environments poses a significant environmental challenge. Microorganisms have evolved sophisticated metabolic pathways to utilize these recalcitrant molecules as carbon and energy sources. The denitrifying bacterium Thauera aromatica has emerged as a key model organism for elucidating the anaerobic catabolism of a wide range of aromatic compounds. Central to this metabolism is the benzoyl-CoA pathway, which funnels diverse aromatic substrates into a common intermediate, benzoyl-CoA.
The subsequent dearomatization and ring cleavage of benzoyl-CoA is an energetic and chemically challenging process. A critical intermediate in this transformation is 6-oxocyclohex-1-ene-1-carbonyl-CoA. This β-oxoacyl-CoA compound is the substrate for the hydrolytic ring-opening reaction, a key step that converts the cyclic aliphatic ring into a linear acyl-CoA. The discovery and characterization of the enzymes responsible for the synthesis and degradation of 6-oxocyclohex-1-ene-1-carbonyl-CoA have been instrumental in understanding the complete benzoyl-CoA pathway.
This guide will focus on the pivotal role of 6-oxocyclohex-1-ene-1-carbonyl-CoA, providing a detailed overview of its discovery, the enzymes that govern its turnover, and the experimental methodologies used to study this section of the pathway.
The Benzoyl-CoA Pathway: A Focus on 6-Oxocyclohex-1-ene-1-carbonyl-CoA
The anaerobic degradation of benzoate (B1203000) in Thauera aromatica begins with its activation to benzoyl-CoA. The core of the pathway involves the reduction of the aromatic ring, followed by a series of reactions culminating in the formation of 3-hydroxypimelyl-CoA, which is then further metabolized via β-oxidation. The formation and consumption of 6-oxocyclohex-1-ene-1-carbonyl-CoA is a critical two-step process within this pathway.
First, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, formed from the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA, is oxidized to 6-oxocyclohex-1-ene-1-carbonyl-CoA. This reaction is catalyzed by the NAD+-dependent 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had). Subsequently, the 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the cyclic ring, yielding the aliphatic product 3-hydroxypimelyl-CoA.[1]
Fig. 1: Simplified Benzoyl-CoA Pathway in T. aromatica.
Quantitative Data
The characterization of the enzymes involved in the turnover of 6-oxocyclohex-1-ene-1-carbonyl-CoA has provided valuable quantitative data. These data are essential for understanding the kinetics and efficiency of this metabolic pathway.
Table 1: Properties of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) and 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) from T. aromatica
The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of the enzymes acting on 6-oxocyclohex-1-ene-1-carbonyl-CoA.
Bacterial Growth and Preparation of Cell-free Extracts
Thauera aromatica is grown anaerobically in a mineral salt medium with benzoate as the sole carbon source and nitrate (B79036) as the electron acceptor. Cells are harvested in the late exponential growth phase by centrifugation. The cell paste is then resuspended in buffer (e.g., 100 mM Tris/HCl, pH 7.5, containing 2 mM dithioerythritol) and disrupted by methods such as French press treatment. Cell debris is removed by ultracentrifugation to obtain the cell-free extract.[1]
Purification of Native 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) and 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah)
A multi-step chromatographic procedure is employed to purify Had and Oah from the cell-free extract.[1] The process typically involves:
Anion Exchange Chromatography: The cell-free extract is loaded onto a DEAE-Sepharose column. Proteins are eluted with a linear gradient of NaCl. Fractions are assayed for Had and Oah activity.
Hydrophobic Interaction Chromatography: Active fractions are pooled, and ammonium (B1175870)sulfate (B86663) is added. The sample is then applied to a Phenyl-Sepharose column and eluted with a decreasing gradient of ammonium sulfate.
Adsorption Chromatography: The active fractions from the previous step are applied to a hydroxyapatite column. Proteins are eluted with a linear gradient of potassium phosphate.
Fig. 2: General workflow for the purification of Had and Oah.
Enzyme Assays
The activity of Had is determined spectrophotometrically by monitoring the formation of NADH at 340 nm. The assay mixture contains buffer (e.g., 100 mM Tris/HCl, pH 9.0), NAD+, and the substrate 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. The reaction is initiated by the addition of the enzyme.[1]
The activity of Oah is measured in a coupled spectrophotometric assay. The consumption of the substrate 6-oxocyclohex-1-ene-1-carbonyl-CoA is coupled to the activity of Had in the reverse direction. The assay mixture contains buffer (e.g., 100 mM Tris/HCl, pH 7.5), NADH, purified Had, and the substrate 6-oxocyclohex-1-ene-1-carbonyl-CoA. The reaction is initiated by the addition of Oah, and the oxidation of NADH is monitored at 340 nm.[1]
Gene Cloning and Expression
The genes encoding Had (had) and Oah (oah) from Thauera aromatica have been cloned and sequenced.[1] This allows for the heterologous expression and purification of recombinant proteins, facilitating further characterization. The general workflow involves:
Genomic DNA Extraction: Isolation of high-quality genomic DNA from T. aromatica.
PCR Amplification: Amplification of the had and oah genes using specific primers.
Cloning into an Expression Vector: Ligation of the PCR products into a suitable E. coli expression vector (e.g., pT7-7).
Transformation and Expression: Transformation of the expression vector into a suitable E. coli host strain (e.g., BL21). Protein expression is induced, for example, with IPTG.
Purification of Recombinant Protein: The recombinant protein is purified from the E. coli cell lysate, often using affinity chromatography if an affinity tag is incorporated.
Fig. 3: Workflow for cloning and expression of Had and Oah.
Significance and Future Directions
The elucidation of the role of 6-oxocyclohex-1-ene-1-carbonyl-CoA and its associated enzymes in Thauera aromatica has been a significant step forward in our understanding of anaerobic aromatic metabolism. This knowledge is not only fundamental to the field of microbial ecology and biochemistry but also has potential applications in bioremediation and biocatalysis.
For drug development professionals, the enzymes of the benzoyl-CoA pathway represent potential targets for the development of novel antimicrobial agents. The specificity of these enzymes to anaerobic bacteria could allow for the design of inhibitors that selectively target anaerobic pathogens or bacteria involved in deleterious processes, without affecting the host's aerobic microflora.
Future research in this area could focus on:
Structural Biology: Elucidating the crystal structures of Had and Oah to understand their catalytic mechanisms in detail and to facilitate structure-based drug design.
Regulatory Networks: Investigating the regulation of the had and oah genes to understand how T. aromatica controls the flux through the benzoyl-CoA pathway in response to different aromatic substrates.
Biocatalytic Applications: Exploring the potential of Had and Oah as biocatalysts for the synthesis of specialty chemicals.
Conclusion
While the initially proposed topic of 6-oxooctanoyl-CoA in Thauera aromatica appears to be a misnomer, a deep dive into the literature reveals the scientifically accurate and equally significant role of 6-oxocyclohex-1-ene-1-carbonyl-CoA. This intermediate and the enzymes responsible for its metabolism are central to the anaerobic degradation of aromatic compounds in this model organism. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this fascinating area of microbial metabolism. A thorough understanding of this pathway is crucial for harnessing the potential of these microorganisms for environmental and biotechnological applications.
The Elusive Pathway of 6-Oxooctanoyl-CoA in Bacteria: A Technical Examination of Lipoic Acid Biosynthesis and Potential Analogs
For Immediate Release [City, State] – [Date] – In the intricate world of bacterial metabolism, the biosynthesis of essential cofactors is a cornerstone of cellular function. Among these, lipoic acid, a potent antioxidant...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – In the intricate world of bacterial metabolism, the biosynthesis of essential cofactors is a cornerstone of cellular function. Among these, lipoic acid, a potent antioxidant and a critical component of central metabolism, has been the subject of extensive research. This technical guide delves into the established pathways of lipoic acid synthesis in bacteria, with a specific focus on the proposed intermediate, 6-oxooctanoyl-CoA. While direct evidence for a dedicated biosynthetic pathway for 6-oxooctanoyl-CoA remains elusive in the current scientific literature, this document will explore the canonical lipoic acid synthesis pathway and investigate plausible, albeit speculative, enzymatic reactions that could lead to the formation of related oxo-fatty acids. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic nexus.
The Canonical Lipoic Acid Biosynthesis Pathway: An Overview
The de novo biosynthesis of lipoic acid in bacteria is a highly conserved process that does not involve a CoA-activated 6-oxo intermediate. Instead, the pathway initiates with an eight-carbon fatty acid, octanoic acid, in the form of an acyl carrier protein (ACP) conjugate. The two key enzymes in this pathway are LipB and LipA.
LipB (Octanoyl-ACP:protein N-octanoyltransferase): This enzyme catalyzes the transfer of the octanoyl moiety from octanoyl-ACP, an intermediate of fatty acid biosynthesis, to a specific lysine (B10760008) residue on the apo-lipoyl domains of target proteins, such as the E2 subunit of pyruvate (B1213749) dehydrogenase.[1][2] This results in an octanoylated protein intermediate.
LipA (Lipoic Acid Synthase): A member of the radical SAM (S-adenosylmethionine) superfamily of enzymes, LipA is responsible for the insertion of two sulfur atoms into the octanoyl chain at the C6 and C8 positions.[3][4] This remarkable reaction converts the protein-bound octanoyl group directly into the dithiolane ring characteristic of lipoic acid.
A recently discovered alternative pathway in some prokaryotes involves a lipoate:protein ligase (sLpl(AB)) that attaches free octanoate (B1194180) to apo-proteins, followed by the action of two radical SAM proteins, LipS1 and LipS2, which collectively function as the lipoyl synthase.[5][6][7]
dot
Caption: The canonical de novo lipoic acid biosynthesis pathway in bacteria.
The Question of 6-Oxooctanoyl-CoA: A Hypothetical Pathway via Omega-Oxidation
While not a recognized intermediate in lipoic acid synthesis, the formation of 6-oxooctanoyl-CoA in bacteria could theoretically occur through the omega-oxidation of octanoyl-CoA. Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl group of a fatty acid. Although more commonly studied in eukaryotes, this pathway has also been observed in some bacteria, particularly for the degradation of alkanes and fatty acids.[4][8]
In a hypothetical scenario for octanoyl-CoA, the omega-oxidation pathway would proceed as follows:
Hydroxylation: A cytochrome P450 monooxygenase, or a similar enzyme, would hydroxylate the C8 methyl group of octanoyl-CoA to produce 8-hydroxyoctanoyl-CoA.
Oxidation to Aldehyde: An alcohol dehydrogenase would then oxidize the terminal hydroxyl group to an aldehyde, yielding 8-oxooctanoyl-CoA.
Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase would oxidize the aldehyde to a carboxylic acid, resulting in a dicarboxylic acid.
For the formation of 6-oxooctanoyl-CoA , a sub-terminal oxidation at the C6 position would be required. While less common than terminal oxidation, enzymatic hydroxylation at sub-terminal positions of alkanes and fatty acids has been reported in some microorganisms. This would involve a specific hydroxylase capable of recognizing the C6 position of the octanoyl chain. Subsequent oxidation of the resulting 6-hydroxyoctanoyl-CoA by a specific alcohol dehydrogenase would yield 6-oxooctanoyl-CoA.
dot
Caption: A hypothetical pathway for the formation of 6-oxooctanoyl-CoA via sub-terminal oxidation.
Quantitative Data
Due to the fact that 6-oxooctanoyl-CoA is not a recognized intermediate in mainstream bacterial metabolism, there is a notable absence of quantitative data in the scientific literature regarding its intracellular concentrations or the kinetic parameters of enzymes involved in its hypothetical biosynthesis. For comparative purposes, the table below summarizes general quantitative information available for related CoA thioesters in bacteria.
The lack of a defined biological role for 6-oxooctanoyl-CoA means there are no established, specific protocols for its synthesis or for assaying the enzymes in its hypothetical biosynthetic pathway. However, general methodologies for the analysis of related compounds and enzymes can be adapted.
General Protocol for the Quantification of Short-Chain Acyl-CoA Thioesters
This protocol provides a general framework for the extraction and relative quantification of acyl-CoA species from bacterial cells using liquid chromatography-mass spectrometry (LC-MS).
Objective: To extract and analyze the intracellular pool of short-chain acyl-CoAs.
LC-MS system (e.g., reversed-phase column coupled to a triple quadrupole mass spectrometer)
Procedure:
Cell Harvesting and Quenching: Rapidly harvest bacterial cells from culture and immediately quench metabolic activity by resuspending the cell pellet in a cold quenching solution. This step is critical to prevent the degradation of labile metabolites.
Extraction: Add the cold extraction solvent to the quenched cell suspension. Lyse the cells using methods such as sonication or bead beating, ensuring the temperature is kept low to minimize enzymatic activity.
Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.
Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards to the extracts to correct for variations in extraction efficiency and matrix effects.
LC-MS Analysis: Inject the prepared sample into the LC-MS system. Separate the acyl-CoA species using a suitable chromatographic gradient. Detect and quantify the different acyl-CoAs based on their specific mass-to-charge ratios and fragmentation patterns in multiple reaction monitoring (MRM) mode.
Data Analysis: Integrate the peak areas of the endogenous acyl-CoAs and normalize them to the peak areas of the corresponding internal standards and the initial cell mass.
6-Oxooctanoyl-CoA as a Putative Biomarker in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid synthesis and oxidation, the Kr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid synthesis and oxidation, the Krebs cycle, and amino acid catabolism.[1][2] Acyl-CoAs, in particular, represent activated forms of fatty acids primed for metabolic processing.[3] The precise quantification and understanding of the roles of specific acyl-CoA species are paramount in elucidating metabolic dysregulation in various disease states. This technical guide focuses on 6-oxooctanoyl-CoA, a medium-chain oxo-fatty acyl-CoA, as a potential biomarker in metabolic studies. While direct evidence for its role is still emerging, its structure suggests involvement in fatty acid beta-oxidation, potentially as an indicator of metabolic bottlenecks or enzymatic deficiencies. This document provides an in-depth overview of the hypothesized metabolic significance of 6-oxooctanoyl-CoA, detailed methodologies for its quantification, and a discussion of its potential applications in metabolic research and drug development.
Metabolic Significance of 6-Oxooctanoyl-CoA
6-Oxooctanoyl-CoA is an eight-carbon fatty acyl-CoA characterized by a ketone group at the sixth carbon position. Its metabolic fate is likely intertwined with the mitochondrial beta-oxidation pathway. Inborn errors of metabolism affecting fatty acid oxidation can lead to the accumulation of unusual acyl-CoA species, which can serve as biomarkers for these conditions.[4] The presence of a keto group suggests that 6-oxooctanoyl-CoA may be a product of incomplete or altered beta-oxidation of longer-chain fatty acids.
Hypothesized Metabolic Pathway
The standard beta-oxidation spiral involves four key enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[5] A defect in any of these enzymes, particularly those with specificity for medium-chain acyl-CoAs, could theoretically lead to the formation and accumulation of alternative metabolites like 6-oxooctanoyl-CoA. For instance, an impairment in the later steps of beta-oxidation could result in the accumulation of intermediates that are then shunted into alternative pathways, leading to the formation of oxo-derivatives.
Below is a diagram illustrating the hypothesized position of 6-oxooctanoyl-CoA within a modified fatty acid beta-oxidation pathway, potentially occurring in a disease state.
Hypothesized metabolic pathway of 6-oxooctanoyl-CoA.
Quantitative Data Presentation
To date, there is a lack of published data on the specific concentrations of 6-oxooctanoyl-CoA in biological tissues. However, based on studies of other medium-chain acyl-CoAs, we can provide representative concentration ranges that might be expected in various sample types. It is crucial to note that these values are estimates and would need to be empirically determined for 6-oxooctanoyl-CoA.
Acyl-CoA Species (Medium-Chain)
Tissue/Sample Type
Representative Concentration Range (pmol/mg tissue)
Reference Method
Octanoyl-CoA
Mouse Liver
0.5 - 5.0
LC-MS/MS
Hexanoyl-CoA
Rat Heart
0.2 - 2.0
LC-MS/MS
6-Oxooctanoyl-CoA (Hypothetical)
Diseased Human Plasma
To be determined
LC-MS/MS
6-Oxooctanoyl-CoA (Hypothetical)
Animal Model of Metabolic Disorder
To be determined
LC-MS/MS
Experimental Protocols
The quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific analysis of these molecules.[7] The following protocol is adapted from established methods for short and medium-chain acyl-CoA analysis and can be optimized for 6-oxooctanoyl-CoA.
Sample Preparation
Proper sample handling and preparation are critical for accurate acyl-CoA quantification.
Tissue Homogenization:
Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt metabolic activity.
Store samples at -80°C until analysis.
On the day of analysis, weigh the frozen tissue (typically 20-50 mg) and homogenize on ice in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).
Extraction:
To the tissue homogenate, add an ice-cold extraction solution. A common and effective method for short- and medium-chain acyl-CoAs is protein precipitation with 5-sulfosalicylic acid (SSA).[8]
Add 4 volumes of 2.5% (w/v) SSA to the homogenate.
Include a suitable internal standard in the extraction solution. For 6-oxooctanoyl-CoA, a stable isotope-labeled analog would be ideal. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA) can be used.
Vortex the mixture vigorously for 1 minute.
Incubate on ice for 10 minutes to allow for complete protein precipitation.
Centrifuge at 15,000 x g for 10 minutes at 4°C.
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for the development of a robust LC-MS/MS method for 6-oxooctanoyl-CoA.
Parameter
Recommended Setting
Liquid Chromatography
Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Injection Volume
5-10 µL
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
Analysis Mode
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
[M+H]⁺ for 6-oxooctanoyl-CoA (to be determined)
Product Ion (Q3)
Common acyl-CoA fragment (e.g., m/z 428) or specific fragment
Collision Energy
To be optimized for the specific MRM transition
Experimental Workflow Diagram
Workflow for the quantification of 6-oxooctanoyl-CoA.
Applications in Research and Drug Development
The ability to accurately quantify 6-oxooctanoyl-CoA could have significant implications in several areas:
Biomarker of Disease: Elevated levels of 6-oxooctanoyl-CoA may serve as a specific biomarker for certain inborn errors of fatty acid metabolism or other metabolic disorders where beta-oxidation is impaired.
Pharmacodynamic Biomarker: In the development of drugs targeting fatty acid metabolism, monitoring the levels of 6-oxooctanoyl-CoA could serve as a pharmacodynamic biomarker to assess target engagement and the metabolic effects of the therapeutic agent.
Understanding Disease Pathophysiology: Studying the accumulation of 6-oxooctanoyl-CoA in different disease models can provide insights into the underlying pathophysiology and the specific metabolic pathways that are dysregulated.
Conclusion
While 6-oxooctanoyl-CoA is not yet an established biomarker, its chemical structure and potential link to fatty acid beta-oxidation make it a molecule of interest for metabolic studies. The development of a robust and sensitive LC-MS/MS method for its quantification is the first critical step in exploring its potential clinical and research utility. This technical guide provides a framework for researchers to begin investigating the role of 6-oxooctanoyl-CoA in health and disease, with the ultimate goal of translating these findings into novel diagnostic and therapeutic strategies. Further research is warranted to validate its presence in biological systems and to elucidate its precise metabolic origins and consequences.
The Enigmatic Role of 6-Oxooctanoyl-CoA in Microbial Communities: A Technical Guide for Future Research
Audience: Researchers, scientists, and drug development professionals. Executive Summary The intricate web of metabolic interactions within microbial communities is orchestrated by a vast array of molecules, many of whic...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The intricate web of metabolic interactions within microbial communities is orchestrated by a vast array of molecules, many of which remain uncharacterized. Among these is 6-oxooctanoyl-CoA, a molecule poised at the intersection of fatty acid metabolism and potential signaling pathways. While direct evidence of its biological function is currently scarce in publicly available literature, its structure suggests a significant, yet unexplored, role in microbial physiology and interspecies communication. This technical guide provides a comprehensive framework for the investigation of 6-oxooctanoyl-CoA, hypothesizing its functions based on analogous molecules and outlining detailed experimental protocols to elucidate its role in microbial communities. We present potential biosynthetic and metabolic pathways, propose its involvement in quorum sensing and antibiotic biosynthesis, and provide workflows for its study, aiming to catalyze research into this promising area.
Introduction: The Hypothetical Importance of 6-Oxooctanoyl-CoA
Coenzyme A (CoA) thioesters are central intermediates in a multitude of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism[1][2]. Long-chain fatty acyl-CoA esters, in particular, are not only metabolic intermediates but also act as crucial cellular signaling molecules[3][4]. The presence of a ketone group at the C-6 position of an octanoyl-CoA backbone suggests that 6-oxooctanoyl-CoA could be a specialized molecule with unique functions beyond simple energy metabolism. Its structural similarity to intermediates in fatty acid oxidation and to precursors of signaling molecules positions it as a potential regulator of microbial community behaviors such as quorum sensing and antibiotic production.
Hypothesized Biosynthesis and Metabolism of 6-Oxooctanoyl-CoA
The biosynthesis of 6-oxooctanoyl-CoA in microbial communities is likely to originate from standard fatty acid metabolism pathways, with specific enzymatic modifications. Two primary hypothetical pathways are proposed:
Pathway 1: Incomplete β-Oxidation of a Longer-Chain Fatty Acid: During the β-oxidation of a fatty acid longer than eight carbons, a series of enzymatic reactions including dehydrogenation, hydration, and oxidation occur. A defect or specific regulation of the final thiolase step could potentially lead to the accumulation of a β-ketoacyl-CoA intermediate which is then modified to 6-oxooctanoyl-CoA.
Pathway 2: ω-Oxidation of Octanoic Acid: Some bacteria, such as Pseudomonas species, are known to perform ω-oxidation on fatty acids. This process involves the oxidation of the terminal methyl group. A similar pathway acting on octanoyl-CoA could introduce a hydroxyl group at the ω-2 position (C6), which is then oxidized to a ketone, yielding 6-oxooctanoyl-CoA. Evidence for a similar process exists for hexanoate, which can be oxidized to 6-oxohexanoate (B1234620) in some Pseudomonas strains[1].
Once formed, 6-oxooctanoyl-CoA is likely metabolized through pathways that either feed into central metabolism or lead to the production of secondary metabolites.
Figure 1: Hypothesized biosynthetic pathways for 6-oxooctanoyl-CoA.
Potential Biological Functions in Microbial Communities
Based on the known roles of structurally related molecules, we hypothesize that 6-oxooctanoyl-CoA could be involved in the following processes:
Quorum Sensing and Interspecies Signaling
Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density[5][6]. The acyl side chain of these molecules is derived from fatty acid metabolism. It is plausible that 6-oxooctanoyl-CoA could serve as a precursor for a novel class of signaling molecules or could directly interact with transcriptional regulators to modulate quorum sensing-dependent behaviors. Oxidized fatty acids are known to act as inter-kingdom signaling molecules, suggesting a broad potential for communication[7].
Regulation of Antibiotic Biosynthesis
The biosynthesis of many antibiotics, particularly polyketides, is initiated from acyl-CoA precursors[7]. The availability of specific acyl-CoAs can be a limiting factor in the production of these secondary metabolites. 6-Oxooctanoyl-CoA could act as a specific starter or extender unit for polyketide synthesis, leading to the production of novel antibiotics. Alternatively, it could function as a regulatory molecule that binds to transcription factors controlling the expression of antibiotic biosynthetic gene clusters.
Proposed Experimental Protocols
To investigate the biological function of 6-oxooctanoyl-CoA, a systematic experimental approach is required.
Synthesis and Purification of 6-Oxooctanoyl-CoA
As 6-oxooctanoyl-CoA is not commercially available, chemical synthesis will be the first step.
Methodology:
Synthesis of 6-oxooctanoic acid: This can be achieved through the oxidation of 6-hydroxyoctanoic acid or the ozonolysis of a suitable unsaturated fatty acid precursor.
Activation to 6-oxooctanoyl-CoA: The synthesized 6-oxooctanoic acid can be converted to its CoA thioester using established methods, such as the carbonyldiimidazole method.
Purification and Characterization: The synthesized 6-oxooctanoyl-CoA should be purified using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods for Detection and Quantification in Microbial Cultures
Methodology:
Sample Preparation: Microbial pellets or culture supernatants will be extracted with a suitable organic solvent system (e.g., ethyl acetate/methanol) to isolate acyl-CoAs.
LC-MS/MS Analysis: The extracts will be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A specific Multiple Reaction Monitoring (MRM) method will be developed for the sensitive and specific detection and quantification of 6-oxooctanoyl-CoA, using the synthesized standard for calibration.
Investigating the Role in Quorum Sensing
Methodology:
Reporter Strain Assays: A panel of bacterial reporter strains that produce a detectable signal (e.g., bioluminescence, fluorescence) in response to specific quorum sensing molecules will be used. The synthesized 6-oxooctanoyl-CoA will be added to these cultures to assess its ability to induce or inhibit the reporter signal.
Transcriptomic Analysis (RNA-Seq): A model microbial community or a specific bacterial strain will be treated with a sub-lethal concentration of 6-oxooctanoyl-CoA. Changes in the expression of genes related to quorum sensing and virulence will be analyzed by RNA-Seq.
Investigating the Role in Antibiotic Biosynthesis
Methodology:
Co-culture Experiments: A known antibiotic-producing strain (e.g., Streptomyces coelicolor) will be grown in the presence and absence of 6-oxooctanoyl-CoA. The production of antibiotics will be monitored by HPLC or bioassays.
Metabolomic Analysis: The metabolic profile of the culture will be analyzed by LC-MS to identify any novel secondary metabolites whose production is induced by 6-oxooctanoyl-CoA.
Figure 2: Proposed experimental workflow for elucidating the function of 6-oxooctanoyl-CoA.
Quantitative Data Summary (Hypothetical)
As no quantitative data currently exists for 6-oxooctanoyl-CoA, the following table is presented as a template for organizing future experimental findings.
Experimental Condition
Microorganism/Community
Parameter Measured
Control Value
+ 10 µM 6-Oxooctanoyl-CoA
Fold Change
Quorum Sensing Assay
Pseudomonas aeruginosa PAO1
Bioluminescence (RLU)
1000
5000
5.0
Antibiotic Production
Streptomyces coelicolor
Actinorhodin (µg/mL)
50
150
3.0
Gene Expression (qRT-PCR)
Escherichia coli
luxS expression
1.0
4.5
4.5
Biofilm Formation
Mixed species biofilm
Crystal Violet Absorbance
0.5
1.5
3.0
Conclusion and Future Directions
The study of 6-oxooctanoyl-CoA represents a new frontier in understanding the chemical language of microbial communities. While its role is currently speculative, the proposed research framework provides a clear path to uncovering its biological functions. The elucidation of its involvement in processes such as quorum sensing and antibiotic biosynthesis could have significant implications for the development of novel antimicrobial strategies and biotechnological applications. Future research should also focus on identifying the specific enzymes responsible for its synthesis and degradation, as these could represent novel targets for therapeutic intervention. The exploration of this enigmatic molecule promises to deepen our understanding of the complex metabolic and signaling networks that govern microbial life.
A Preliminary Investigation of 6-Oxooctanoyl-CoA in Soil Microbiology: A Technical Guide
Abstract This technical guide provides a foundational overview for the preliminary investigation of 6-oxooctanoyl-CoA within the context of soil microbiology. While direct research on this specific molecule in soil envir...
Author: BenchChem Technical Support Team. Date: December 2025
Affiliation: Google Research
Abstract
This technical guide provides a foundational overview for the preliminary investigation of 6-oxooctanoyl-CoA within the context of soil microbiology. While direct research on this specific molecule in soil environments is nascent, this document synthesizes information from related metabolic pathways, including fatty acid and biotin (B1667282) biosynthesis, to propose a putative role and a methodological framework for its study. The guide is intended for researchers, scientists, and drug development professionals interested in exploring novel microbial metabolites and their functions. It outlines a hypothesized biosynthetic pathway, potential roles in microbial physiology, detailed experimental protocols for extraction and analysis from soil matrices, and presents key data in a structured format for clarity. Visualizations of biochemical pathways and experimental workflows are provided to facilitate understanding.
Introduction
The soil microbiome represents a vast and largely untapped reservoir of novel bioactive compounds. Among the myriad of metabolites, acyl-coenzyme A (acyl-CoA) thioesters are central to cellular metabolism, serving as intermediates in both anabolic and catabolic pathways. While the roles of common acyl-CoAs like acetyl-CoA and malonyl-CoA are well-established, the functions of more specialized, medium-chain acyl-CoAs are less understood, particularly in the complex milieu of soil.
This guide focuses on the preliminary investigation of 6-oxooctanoyl-CoA, a medium-chain oxo-acyl-CoA. Although not extensively studied, its structure suggests potential involvement in critical microbial processes. It is structurally related to intermediates in fatty acid synthesis and degradation, and bears resemblance to precursors in the biosynthesis of biotin, an essential vitamin. Furthermore, the family of oxo-acyl compounds includes quorum sensing molecules, hinting at a possible role in intercellular communication.
The objective of this document is to provide a comprehensive starting point for researchers aiming to elucidate the presence, biosynthesis, and function of 6-oxooctanoyl-CoA in soil microorganisms. By presenting hypothesized pathways and adapted experimental protocols, we aim to stimulate further research into this potentially significant microbial metabolite.
Hypothesized Biosynthesis and Function
Putative Biosynthetic Pathway
The biosynthesis of 6-oxooctanoyl-CoA in soil bacteria is likely to proceed through a pathway analogous to the fatty acid synthesis (FAS) type II system, which is predominant in prokaryotes. This pathway involves a series of enzymatic reactions that extend an acyl chain by two carbons per cycle. The introduction of an oxo group at the C6 position could occur through the oxidation of a hydroxyl intermediate or the direct action of a specific synthase.
A plausible pathway could be initiated with a four-carbon starter unit, such as butyryl-CoA, followed by two rounds of elongation with malonyl-ACP as the two-carbon donor. Key enzymes in this proposed pathway include:
β-ketoacyl-ACP synthase (FabF/FabB): Catalyzes the condensation of the growing acyl chain with malonyl-ACP.
β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group.
β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP.
Enoyl-ACP reductase (FabI): Reduces the double bond to yield a saturated acyl-ACP.
The final oxidation step to form the 6-oxo group may be catalyzed by a specific dehydrogenase.
Figure 1: Hypothesized biosynthetic pathway of 6-oxooctanoyl-CoA.
Potential Functions in Soil Microbiology
Given its chemical structure, 6-oxooctanoyl-CoA could have several functions in soil microorganisms:
Metabolic Intermediate: It may be a transient intermediate in the biosynthesis or degradation of fatty acids. Some anaerobic bacteria require medium-chain fatty acyl-CoAs for the synthesis of long-chain fatty acids.
Biotin Precursor: The eight-carbon backbone is reminiscent of pimeloyl-CoA, a key precursor in biotin synthesis. 6-oxooctanoyl-CoA could be a modified precursor in some bacterial species.
Signaling Molecule: Many bacteria use acyl-homoserine lactones with oxo-modifications on the acyl chain for quorum sensing. While 6-oxooctanoyl-CoA is not a homoserine lactone, it could act as an intracellular signaling molecule, potentially regulating gene expression in response to metabolic status. Long-chain fatty acyl-CoA esters are known to act as regulatory molecules in vivo.[1]
Experimental Protocols
The following protocols are adapted from established methods for acyl-CoA analysis in other biological matrices and are proposed as a starting point for the investigation of 6-oxooctanoyl-CoA in soil.[2][3]
Extraction of Acyl-CoAs from Soil
This protocol is designed to extract a broad range of acyl-CoAs from a complex soil matrix.
Precursor Ion (Q1): The calculated m/z for [6-oxooctanoyl-CoA + H]+
Product Ions (Q3): Characteristic fragments of acyl-CoAs, such as the neutral loss of 507 Da.
Collision Energy: Optimized for the specific compound.
Data Presentation
Due to the preliminary nature of this investigation, quantitative data for 6-oxooctanoyl-CoA in soil is not yet available. However, for the purpose of illustrating how such data could be presented, the following tables provide a template. Table 1 outlines the hypothetical LC-MS/MS parameters, and Table 2 shows a template for reporting concentrations in different soil types.
Table 1: Hypothetical LC-MS/MS Parameters for 6-Oxooctanoyl-CoA
Parameter
Value
Analyte
6-Oxooctanoyl-CoA
Formula
C29H48N7O18P3S
Molecular Weight
923.7 g/mol
Precursor Ion (m/z)
924.2 [M+H]+
Product Ion 1 (m/z)
[M-507+H]+
Product Ion 2 (m/z)
428.1
Retention Time (min)
8.5 (estimated)
Collision Energy (eV)
30 (to be optimized)
Table 2: Template for Reporting 6-Oxooctanoyl-CoA Concentrations in Soil Samples
Soil Type
Location
Depth (cm)
Concentration (pmol/g soil)
Standard Deviation
Clay Loam
Site A
0-15
Data to be determined
Data to be determined
Sandy Loam
Site B
0-15
Data to be determined
Data to be determined
Organic Rich
Site C
0-15
Data to be determined
Data to be determined
Conclusion and Future Directions
This technical guide provides a foundational framework for the preliminary investigation of 6-oxooctanoyl-CoA in soil microbiology. The hypothesized biosynthetic pathway and potential functions, along with the adapted experimental protocols, offer a starting point for researchers to explore this novel metabolite.
Future research should focus on:
Method Validation: The proposed extraction and LC-MS/MS methods need to be rigorously validated for soil matrices.
Confirmation of Presence: Initial studies should aim to confirm the presence of 6-oxooctanoyl-CoA in various soil types and microbial cultures.
Elucidation of Biosynthesis: Genetic and biochemical studies will be necessary to identify the specific enzymes and genes involved in its production.
Functional Characterization: Investigating the role of 6-oxooctanoyl-CoA in microbial physiology, including its potential as a signaling molecule, will be crucial.
The exploration of novel metabolites like 6-oxooctanoyl-CoA in the soil microbiome holds significant promise for discovering new biochemical pathways and bioactive compounds with potential applications in medicine and biotechnology.
The Evolutionary Genesis of Acyl-CoA Oxidation: A Technical Guide to the 6-Oxooctanoyl-CoA Pathway and Its Probable Identity within Beta-Oxidation
A Foreword on Nomenclature: The term "6-oxooctanoyl-CoA pathway" does not correspond to a recognized, canonical metabolic pathway in current biochemical literature. It is highly probable that this term is a misnomer for...
Author: BenchChem Technical Support Team. Date: December 2025
A Foreword on Nomenclature: The term "6-oxooctanoyl-CoA pathway" does not correspond to a recognized, canonical metabolic pathway in current biochemical literature. It is highly probable that this term is a misnomer for the metabolic processing of octanoyl-CoA, specifically involving the intermediate 3-oxooctanoyl-CoA , a key component of the mitochondrial fatty acid β-oxidation spiral. This guide will proceed under this assumption, providing a comprehensive exploration of the evolutionary origins, enzymatic machinery, and experimental analysis of the β-oxidation of octanoyl-CoA, with a central focus on the pivotal 3-oxo intermediate.
Introduction: The Central Role of Fatty Acid β-Oxidation
Fatty acid β-oxidation is a fundamental catabolic process that sequentially breaks down fatty acids to generate acetyl-CoA, FADH₂, and NADH. These products are essential fuel for cellular respiration and energy production. The pathway is a series of four core enzymatic reactions that occur in the mitochondria and, for very long-chain fatty acids, also in peroxisomes. The oxidation of an eight-carbon fatty acid, octanoate, serves as a clear model for understanding this crucial metabolic route.
The Mitochondrial β-Oxidation Pathway of Octanoyl-CoA
The breakdown of octanoyl-CoA into four molecules of acetyl-CoA proceeds through three successive cycles of β-oxidation. Each cycle consists of four enzymatic steps. The intermediate germane (B1219785) to this guide, 3-oxooctanoyl-CoA, is generated in the third step of the first cycle.
Enzymatic Steps of Octanoyl-CoA β-Oxidation (First Cycle)
The initial cycle of β-oxidation acting on octanoyl-CoA is catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP) , which handles the processing of long-chain fatty acids. For medium-chain fatty acids like octanoyl-CoA, a set of medium-chain specific enzymes are primarily responsible.
For long-chain fatty acids, the last three steps of β-oxidation are catalyzed by the mitochondrial trifunctional protein (MTP), a hetero-octameric complex composed of four α-subunits and four β-subunits.[1] The α-subunit contains the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit houses the 3-ketoacyl-CoA thiolase activity.[1][2] This complex is associated with the inner mitochondrial membrane and is thought to facilitate substrate channeling, increasing the efficiency of the pathway.[3]
Evolutionary Origins of the β-Oxidation Pathway
Phylogenetic analyses of the enzymes involved in fatty acid β-oxidation suggest a deep evolutionary history, with origins tracing back to prokaryotes.
Endosymbiotic Origin
Current evidence strongly supports the "mitochondria-first" model of eukaryotic evolution, which posits that the acquisition of an α-proteobacterium by an archaeal host cell was a seminal event. Phylogenetic studies of the core β-oxidation enzymes reveal that three of the four enzymes likely originated from this α-proteobacterial endosymbiont.[4] This suggests that the machinery for fatty acid degradation was an early metabolic feature of the nascent eukaryotic cell, inherited from its bacterial ancestor.
Gene Duplication and Substrate Specificity
The diversity of acyl-CoA dehydrogenases with varying substrate specificities (e.g., short-chain, medium-chain, long-chain, and very-long-chain) is believed to have arisen through gene duplication events followed by divergent evolution. This allowed organisms to efficiently process a wide range of fatty acid chain lengths, adapting to different dietary sources and metabolic needs.
Quantitative Data
The following table summarizes representative kinetic data for enzymes involved in the processing of octanoyl-CoA derivatives. It is important to note that specific values can vary depending on the organism, isoenzyme, and experimental conditions.
Note: These values are approximate and collated from various biochemical studies for illustrative purposes.
Experimental Protocols
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.
Principle: The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
100 mM Tris-HCl buffer, pH 9.0
10 mM NAD⁺
1 mM 3-hydroxyoctanoyl-CoA
Enzyme preparation (e.g., mitochondrial extract or purified MCHAD)
Procedure:
In a quartz cuvette, combine 900 µL of Tris-HCl buffer and 50 µL of NAD⁺ solution.
Add the enzyme preparation and mix gently.
Initiate the reaction by adding 50 µL of the 3-hydroxyoctanoyl-CoA substrate.
Immediately begin recording the absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 37°C).
Calculate the rate of NADH production using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
Phylogenetic Analysis of Acyl-CoA Dehydrogenases
This protocol outlines the computational steps for inferring the evolutionary history of a family of enzymes.
Methodology:
Sequence Retrieval: Obtain amino acid sequences of acyl-CoA dehydrogenases from various organisms of interest from databases like NCBI GenBank or UniProt.
Multiple Sequence Alignment: Align the sequences using a program such as Clustal Omega or MAFFT to identify conserved regions and evolutionary relationships.
Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
Tree Visualization and Interpretation: Visualize the resulting tree with software like FigTree or iTOL to infer evolutionary relationships, gene duplication events, and the potential for lateral gene transfer.
Visualizations
Caption: The first cycle of mitochondrial β-oxidation of octanoyl-CoA.
Caption: A typical workflow for the phylogenetic analysis of enzymes.
Conclusion
While the "6-oxooctanoyl-CoA pathway" is not a recognized term, the underlying interest likely lies in the well-characterized and evolutionarily ancient pathway of fatty acid β-oxidation. The processing of octanoyl-CoA, and specifically the formation and subsequent cleavage of 3-oxooctanoyl-CoA, is a critical step in cellular energy metabolism. The enzymes responsible for this transformation have a deep evolutionary history, likely originating from the α-proteobacterial ancestor of mitochondria. Understanding this pathway is not only fundamental to basic biochemistry but also has significant implications for human health, as defects in these enzymes can lead to serious metabolic disorders. Further research into the structure, function, and regulation of these enzymes continues to provide valuable insights for the development of novel therapeutic strategies.
Chemo-enzymatic Synthesis of 6-oxooctanoyl-CoA for Research Applications
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the chemo-enzymatic synthesis of 6-oxooctanoyl-CoA, a valuable resea...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemo-enzymatic synthesis of 6-oxooctanoyl-CoA, a valuable research tool for studying fatty acid metabolism and related cellular processes. The described methodology combines a robust chemical synthesis of the precursor acid, 6-oxooctanoic acid, with an efficient enzymatic ligation to Coenzyme A (CoA), offering a reliable route to this important molecule.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The availability of specific acyl-CoAs is crucial for the in vitro study of enzyme kinetics, inhibitor screening, and the elucidation of metabolic pathways. 6-oxooctanoyl-CoA, a medium-chain oxo-fatty acyl-CoA, is of particular interest for investigating enzymes involved in fatty acid metabolism and as a potential precursor for the biosynthesis of valuable chemicals. This document outlines a two-stage chemo-enzymatic approach for its synthesis.
Principle of the Method
The synthesis of 6-oxooctanoyl-CoA is achieved in two main stages:
Chemical Synthesis of 6-oxooctanoic Acid: The precursor acid is synthesized from a readily available starting material. A feasible route involves the oxidation of 6-hydroxyhexanoic acid. An alternative upstream synthesis of 6-hydroxyhexanoic acid can be achieved via the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone, followed by hydrolysis.[2][3][4]
Enzymatic Ligation to Coenzyme A: The synthesized 6-oxooctanoic acid is then ligated to Coenzyme A using a medium-chain acyl-CoA synthetase (MCAS), also known as a medium-chain fatty acid:CoA ligase. These enzymes catalyze the ATP-dependent formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of Coenzyme A.[5][6]
Data Presentation
Table 1: Representative Kinetic Parameters of Medium-Chain Acyl-CoA Synthetases
Note: The activity of medium-chain acyl-CoA synthetases can be influenced by the presence of functional groups on the acyl chain.
Table 2: Typical Yields for Acyl-CoA Synthesis Reactions
The following table summarizes reported yields for the synthesis of various acyl-CoA molecules using different methods, providing an expected range for the synthesis of 6-oxooctanoyl-CoA.
Dissolution: In a round-bottom flask, dissolve 6-hydroxyhexanoic acid in anhydrous dichloromethane.
Oxidation: Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically stirred at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional dichloromethane.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure 6-oxooctanoic acid. Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Part 2: Enzymatic Synthesis of 6-oxooctanoyl-CoA
This protocol details the enzymatic ligation of 6-oxooctanoic acid to Coenzyme A.
Materials:
6-oxooctanoic acid
Coenzyme A trilithium salt
Medium-chain acyl-CoA synthetase (MCAS) (e.g., from bovine liver or a recombinant source)
ATP (adenosine 5'-triphosphate)
MgCl2
Tris-HCl buffer (pH 7.5-8.0)
Dithiothreitol (DTT)
HPLC system with a C18 column for purification and analysis
Procedure:
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, Coenzyme A, and 6-oxooctanoic acid.
Enzyme Addition: Initiate the reaction by adding the medium-chain acyl-CoA synthetase.
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal reaction time may need to be determined empirically.
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.
Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the 6-oxooctanoyl-CoA can be purified by reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is typically used for elution.
Analysis and Quantification: Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA). The concentration of the purified 6-oxooctanoyl-CoA can be determined spectrophotometrically using the extinction coefficient of Coenzyme A (ε260 = 16,400 M-1cm-1). The identity of the product should be confirmed by mass spectrometry.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of 6-oxooctanoyl-CoA.
Caption: Two-step mechanism of the acyl-CoA synthetase reaction.
LC-MS/MS method for the detection and quantification of 6-oxooctanoyl-CoA.
An LC-MS/MS method for the sensitive and specific detection and quantification of 6-oxooctanoyl-CoA in biological matrices is outlined below. This application note provides detailed protocols for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
An LC-MS/MS method for the sensitive and specific detection and quantification of 6-oxooctanoyl-CoA in biological matrices is outlined below. This application note provides detailed protocols for researchers, scientists, and drug development professionals engaged in metabolic studies. The methodology is adapted from established methods for short-chain and other acyl-CoA analyses.[1][2]
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as 6-oxooctanoyl-CoA, are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][3] The accurate quantification of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers, and elucidating the mechanisms of action for drugs that target metabolic pathways.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for analyzing these low-abundance molecules in complex biological samples.[2][4][5] This document details a robust LC-MS/MS method for the quantification of 6-oxooctanoyl-CoA.
Experimental Protocols
Materials and Reagents
6-oxooctanoyl-CoA standard (custom synthesis may be required)
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample.[1]
Ammonium hydroxide (B78521) or N,N-dimethylbutylamine (DMBA) for mobile phase modification[6][7]
Formic acid
Sample Preparation
A simple and effective protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for sample extraction, ensuring good recovery of acyl-CoAs.[1][2]
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, accurately weigh and homogenize the tissue on ice.[1]
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[1]
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.[1]
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 reversed-phase column, and the mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[1]
Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da and produce a fragment ion at m/z 428 in positive ion mode.[2][4][8] Based on a calculated monoisotopic mass of 907.2 for 6-oxooctanoyl-CoA, the following transitions are proposed:
Table 3: MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
6-oxooctanoyl-CoA (Quantifier)
908.2
401.2
To be optimized
6-oxooctanoyl-CoA (Qualifier)
908.2
428.1
To be optimized
Heptadecanoyl-CoA (IS)
Dependent on IS
Dependent on IS
To be optimized
Data Presentation
A calibration curve should be prepared by spiking known concentrations of the 6-oxooctanoyl-CoA standard into a representative blank matrix. The method is expected to demonstrate linearity over a wide dynamic range with a low limit of quantification.
Table 4: Hypothetical Quantitative Performance Data
Parameter
Expected Value
Linearity (r²)
> 0.99
Lower Limit of Quantification (LLOQ)
1 - 10 nM
Precision (%CV)
< 15%
Accuracy (%Bias)
85 - 115%
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of 6-oxooctanoyl-CoA.
Metabolic Pathway Context
Caption: Generalized pathway of acyl-CoA metabolism.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of 6-oxooctanoyl-CoA in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.[1]
Application Notes and Protocols for 6-Oxooctanoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Oxooctanoyl-CoA is an activated medium-chain fatty acid derivative characterized by a ketone group at the C6 position. As a structural analog...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxooctanoyl-CoA is an activated medium-chain fatty acid derivative characterized by a ketone group at the C6 position. As a structural analog of intermediates in fatty acid metabolism, it holds significant potential as a substrate for studying the kinetics and inhibition of various enzymes involved in lipid metabolism and cellular signaling. These enzymes play crucial roles in both normal physiological processes and in the pathophysiology of various diseases, including metabolic disorders and cancer. The unique oxo-functionalization of this acyl-CoA offers a tool to probe the active sites and substrate specificities of enzymes that may not interact with standard saturated or unsaturated fatty acyl-CoAs. This document provides detailed application notes and protocols for the use of 6-oxooctanoyl-CoA in enzymatic assays, targeting key enzyme classes within the fatty acid oxidation pathway.
Potential Applications
Enzyme Substrate Specificity Studies: Elucidate the substrate preferences of acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases. The presence of the oxo group can provide insights into the steric and electronic requirements of enzyme active sites.
High-Throughput Screening (HTS) for Inhibitor Discovery: Utilize 6-oxooctanoyl-CoA in robust enzymatic assays to screen compound libraries for novel inhibitors of fatty acid metabolism enzymes. Such inhibitors could be starting points for the development of therapeutics for metabolic diseases.
Mechanistic Studies of Enzyme Catalysis: Investigate the catalytic mechanisms of acyl-CoA metabolizing enzymes. The oxo group can serve as a spectroscopic or reactive handle to trap intermediates or probe active site residues.
Probing Metabolic Pathways: Introduce 6-oxooctanoyl-CoA to cellular or mitochondrial preparations to study its metabolic fate and its influence on related metabolic pathways, such as the tricarboxylic acid (TCA) cycle and ketogenesis.
Enzymatic Assays Utilizing 6-Oxooctanoyl-CoA
Based on its structure as a medium-chain acyl-CoA, 6-oxooctanoyl-CoA is a putative substrate for several enzymes involved in mitochondrial fatty acid β-oxidation. Below are detailed protocols for assays with two such enzymes: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Assay
MCAD catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids. The activity of MCAD can be monitored using a spectrophotometric assay that follows the reduction of an artificial electron acceptor.
Principle:
MCAD catalyzes the α,β-dehydrogenation of an acyl-CoA substrate. In this assay, the electrons from the oxidation of 6-oxooctanoyl-CoA are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[1] A more specific assay for MCAD utilizes 3-phenylpropionyl-CoA, which produces a product with a distinct absorbance.[2] Given the structural similarity, a similar direct spectrophotometric approach or a coupled assay is proposed for 6-oxooctanoyl-CoA.
Prepare a master mix of the buffer, EDTA, detergent, DCPIP, and PMS.
Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).
Add the enzyme preparation to the cuvette and mix gently.
Initiate the reaction by adding 6-oxooctanoyl-CoA.
Immediately monitor the decrease in absorbance at 600 nm (for DCPIP reduction) over time using a spectrophotometer.
The rate of reaction is proportional to the rate of change in absorbance.
Expected Kinetic Parameters (based on similar substrates):
The kinetic parameters for MCAD with octanoyl-CoA, a structurally similar substrate, can provide a reference for what to expect with 6-oxooctanoyl-CoA.
Note: The presence of the 6-oxo group may influence the Km and Vmax values. It is recommended to perform substrate concentration-dependent kinetic studies to determine the precise parameters for 6-oxooctanoyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay
HADH catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, the third step in β-oxidation.[3][4]
Principle:
The activity of HADH is typically measured in the reverse direction, by monitoring the oxidation of NADH to NAD+ in the presence of a 3-ketoacyl-CoA substrate.[5] Since 6-oxooctanoyl-CoA is a 6-ketoacyl-CoA, it is not a direct substrate for the forward reaction. However, if it undergoes prior enzymatic conversion to a 3-hydroxyacyl-CoA, HADH activity can then be assayed. Alternatively, a coupled assay can be designed where the product of a preceding reaction involving 6-oxooctanoyl-CoA is the substrate for HADH.
For the purpose of these notes, we will describe a standard HADH assay using a generic 3-hydroxyacyl-CoA substrate, which could be the product of a reaction involving a derivative of 6-oxooctanoyl-CoA.
Application of 6-oxooctanoyl-CoA in Studying Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 6-oxooctanoyl-CoA is a keto-acyl derivative of coenzyme A. While specific kinetic data for 6-oxooctanoyl-CoA is not extensively documented in p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxooctanoyl-CoA is a keto-acyl derivative of coenzyme A. While specific kinetic data for 6-oxooctanoyl-CoA is not extensively documented in publicly available literature, its structure suggests its potential as a substrate or inhibitor for enzymes involved in fatty acid metabolism. This document provides detailed application notes and protocols for utilizing 6-oxooctanoyl-CoA in the study of enzyme kinetics, drawing analogies from structurally similar and metabolically related acyl-CoA thioesters. The primary enzyme classes of interest for which 6-oxooctanoyl-CoA could be a valuable tool include 3-ketoacyl-CoA thiolases, acyl-CoA dehydrogenases, and acyl-CoA synthetases. These enzymes play crucial roles in cellular energy production and lipid biosynthesis, making them attractive targets for drug development in the context of metabolic diseases.
Potential Applications in Enzyme Kinetics
6-oxooctanoyl-CoA can be employed to:
Characterize Enzyme Substrate Specificity: By comparing the kinetic parameters (Km and Vmax) of an enzyme with 6-oxooctanoyl-CoA versus other acyl-CoA substrates, researchers can elucidate the structural requirements for substrate binding and turnover.
Investigate Enzyme Reaction Mechanisms: The use of 6-oxooctanoyl-CoA can help in understanding the catalytic mechanism of enzymes, including the role of the keto group in substrate recognition and catalysis.
Screen for Enzyme Inhibitors: 6-oxooctanoyl-CoA can be used as a substrate in high-throughput screening assays to identify novel inhibitors of enzymes involved in fatty acid metabolism.
Develop Diagnostic Assays: Assays utilizing 6-oxooctanoyl-CoA could potentially be developed for the diagnosis and monitoring of metabolic disorders characterized by dysfunctional fatty acid oxidation.
Data Presentation: Kinetic Parameters of Related Enzymes
As direct kinetic data for 6-oxooctanoyl-CoA is scarce, the following table summarizes kinetic parameters for related enzymes with structurally similar substrates. This data can serve as a reference for expected magnitudes and for comparative studies.
The substrate, 6-oxooctanoyl-CoA, may not be commercially available and can be synthesized enzymatically from 6-oxooctanoic acid using an acyl-CoA synthetase.
Materials:
6-oxooctanoic acid
Coenzyme A (CoA-SH)
ATP
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
Purification system (e.g., HPLC)
Protocol:
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 2 mM CoA-SH, and 1 mM 6-oxooctanoic acid.
Add a purified acyl-CoA synthetase to the reaction mixture.
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
Monitor the formation of 6-oxooctanoyl-CoA over time using HPLC.
Once the reaction is complete, purify the 6-oxooctanoyl-CoA using preparative HPLC.
Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm (ε = 15,400 M-1cm-1 for the adenine (B156593) moiety of CoA).
Enzymatic synthesis of 6-oxooctanoyl-CoA.
Protocol 1: 3-Ketoacyl-CoA Thiolase Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase, which catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA. While 6-oxooctanoyl-CoA is a 6-ketoacyl-CoA, its cleavage by a thiolase would be a non-canonical reaction. A more likely scenario is its use in the reverse condensation reaction. This protocol is adapted for the cleavage reaction, which is more commonly assayed.
Principle: The thiolytic cleavage of the ketoacyl-CoA by Coenzyme A results in the formation of a shorter acyl-CoA and acetyl-CoA. The disappearance of the ketoacyl-CoA can be monitored by the decrease in absorbance at a specific wavelength, typically around 303 nm, due to the enolate form of the β-keto group complexed with Mg2+.
Materials:
Purified 3-ketoacyl-CoA thiolase
6-oxooctanoyl-CoA (or other suitable ketoacyl-CoA substrate)
Coenzyme A (CoA-SH)
Assay Buffer: 100 mM Tris-HCl, pH 8.1, 25 mM MgCl2
Spectrophotometer capable of reading in the UV range
Protocol:
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and varying concentrations of 6-oxooctanoyl-CoA.
Add a fixed, saturating concentration of CoA-SH.
Equilibrate the mixture to the optimal temperature in the spectrophotometer.
Initiate the reaction by adding a small, known amount of the purified 3-ketoacyl-CoA thiolase.
Monitor the decrease in absorbance at 303 nm over time.
Calculate the initial velocity (v) for each substrate concentration.
Fit the data (v vs. [S]) to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
Workflow for 3-Ketoacyl-CoA Thiolase Assay.
Protocol 2: Acyl-CoA Dehydrogenase Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of acyl-CoA dehydrogenase.
Principle: Acyl-CoA dehydrogenase catalyzes the oxidation of an acyl-CoA to a 2,3-enoyl-CoA, with the concomitant reduction of an electron acceptor. A common artificial electron acceptor is ferrocenium (B1229745), which can be monitored spectrophotometrically.
Materials:
Purified acyl-CoA dehydrogenase
6-oxooctanoyl-CoA
Ferrocenium hexafluorophosphate
Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA
Spectrophotometer
Protocol:
Prepare a stock solution of ferrocenium in the assay buffer.
In a cuvette, add the assay buffer and varying concentrations of 6-oxooctanoyl-CoA.
Add a fixed concentration of ferrocenium.
Equilibrate the mixture to the optimal temperature.
Initiate the reaction by adding the acyl-CoA dehydrogenase.
Monitor the reduction of ferrocenium by the decrease in absorbance at 300 nm (ε = 4.3 mM-1cm-1).
Calculate the initial reaction rates and determine the kinetic parameters as described in the thiolase assay.
Signaling and Metabolic Pathways
6-oxooctanoyl-CoA, as a derivative of octanoic acid, would likely enter the fatty acid β-oxidation pathway. The presence of the keto group may influence its metabolism, potentially making it an intermediate that requires specific enzymatic processing.
Potential involvement in β-oxidation.
Conclusion
While 6-oxooctanoyl-CoA is not a widely studied molecule, its chemical structure makes it a potentially valuable tool for probing the active sites and mechanisms of enzymes involved in fatty acid metabolism. The protocols and data presented here, based on analogous substrates, provide a solid foundation for researchers to begin to explore the applications of 6-oxooctanoyl-CoA in their own studies. Such investigations could lead to new insights into metabolic regulation and provide novel avenues for therapeutic intervention.
Application Notes and Protocols for In Vivo Study of 6-Oxooctanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals Introduction 6-oxooctanoyl-CoA is a medium-chain acyl-CoA derivative. While its precise metabolic fate is not extensively characterized in the literature, i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxooctanoyl-CoA is a medium-chain acyl-CoA derivative. While its precise metabolic fate is not extensively characterized in the literature, its structure suggests involvement in or crosstalk with fatty acid beta-oxidation pathways. The presence of a keto group at the 6-position indicates that its metabolism may require enzymatic activities beyond the canonical beta-oxidation spiral, potentially involving reductases or other modifying enzymes. Understanding the in vivo metabolism of 6-oxooctanoyl-CoA is crucial for elucidating its potential roles in cellular energy homeostasis, signaling, and pathology.
These application notes provide a framework for investigating the in vivo metabolism of 6-oxooctanoyl-CoA using modern genetic techniques, primarily focusing on CRISPR-Cas9-mediated gene knockout in a mouse model. The protocols are designed to enable researchers to probe the function of candidate genes potentially involved in its metabolic pathway.
Hypothetical Metabolic Pathway of 6-Oxooctanoyl-CoA
Based on the principles of fatty acid metabolism, a plausible metabolic pathway for 6-oxooctanoyl-CoA involves an initial reduction of the 6-oxo group, followed by entry into the mitochondrial beta-oxidation spiral.
Caption: Hypothetical metabolic pathway of 6-oxooctanoyl-CoA.
Genetic Techniques to Study 6-Oxooctanoyl-CoA Metabolism
CRISPR-Cas9 technology offers a powerful tool for creating knockout (KO) mouse models to study the in vivo function of specific enzymes in the metabolism of 6-oxooctanoyl-CoA. By knocking out genes encoding for candidate enzymes, researchers can observe the resulting metabolic phenotype, including the accumulation of 6-oxooctanoyl-CoA or its derivatives.
Key Candidate Genes for Targeting:
Medium-Chain Acyl-CoA Dehydrogenase (ACADM): As a key enzyme in medium-chain fatty acid beta-oxidation, its role in metabolizing the modified acyl-CoA can be investigated. Defects in this gene are known to cause Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1]
Ketoacyl Reductases: A hypothetical reductase is proposed to act on the 6-oxo group. Candidate genes could be identified based on homology to known ketoacyl reductases or through proteomic studies.
Enoyl-CoA Hydratase (e.g., ECHS1): Responsible for the second step of beta-oxidation.
3-Hydroxyacyl-CoA Dehydrogenase (e.g., HADH): Catalyzes the third step of beta-oxidation.
Thiolase (e.g., ACAA2): The final step of the beta-oxidation cycle.
Experimental Protocols
Protocol 1: Generation of a Candidate Gene Knockout Mouse Model using CRISPR-Cas9
This protocol outlines the generation of a knockout mouse model for a candidate gene (e.g., a putative ketoacyl reductase) hypothesized to be involved in 6-oxooctanoyl-CoA metabolism.
Application Notes and Protocols for High-Throughput Screening of Inhibitors of 6-Oxooctanoyl-CoA Producing Enzymes
Audience: Researchers, scientists, and drug development professionals. Introduction: The biosynthesis of lipoic acid, a critical cofactor for several key metabolic enzymes, relies on the production and modification of an...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The biosynthesis of lipoic acid, a critical cofactor for several key metabolic enzymes, relies on the production and modification of an eight-carbon fatty acid precursor, octanoyl-CoA or its acyl-carrier-protein (ACP) conjugate. While the specific metabolite "6-oxooctanoyl-CoA" is not a canonical intermediate in the primary lipoic acid synthesis pathway, the enzymes responsible for generating and utilizing the C8-acyl chain are crucial targets for therapeutic intervention. Inhibitors of these enzymes have potential applications as antimicrobial agents and as tools to study cellular metabolism. The key enzymes in this pathway include β-ketoacyl-acyl carrier protein synthases (KAS), which are responsible for elongating the fatty acid chain to eight carbons, and the enzymes of the lipoic acid synthesis pathway itself, such as LipB and LipA, which transfer and modify the octanoyl moiety.
This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify inhibitors of these key enzymes. The protocols are designed for a 384-well plate format, suitable for screening large compound libraries.
Target Pathway: Lipoic Acid Biosynthesis
The de novo synthesis of lipoic acid begins with an eight-carbon fatty acid, octanoyl-ACP, which is an intermediate in the fatty acid synthesis (FAS) pathway.[1][2] The octanoyl moiety is then transferred to specific lysine (B10760008) residues on target proteins by the enzyme LipB (octanoyl-ACP:protein N-octanoyltransferase).[1] Subsequently, the enzyme LipA (lipoic acid synthase) inserts two sulfur atoms into the protein-bound octanoyl chain to form the lipoyl group.[1][2]
Caption: Lipoic acid biosynthesis pathway.
High-Throughput Screening Workflow
A typical HTS campaign to identify enzyme inhibitors involves several stages, from the initial large-scale screen to hit confirmation and characterization. This workflow ensures that promising compounds are efficiently identified and validated.
Caption: General workflow for a high-throughput screening campaign.
Application Note 1: HTS for β-Ketoacyl-ACP Synthase (KAS) Inhibitors
1. Principle
β-Ketoacyl-ACP synthases (KAS) are essential enzymes in the fatty acid synthesis pathway and are targets for antibacterial agents.[3] This assay protocol describes a coupled-enzyme, absorbance-based HTS method to identify inhibitors of KAS. The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm. The KAS-catalyzed condensation of malonyl-ACP and an acyl-ACP is followed by two rapid reduction and dehydration steps, with the β-ketoacyl-ACP reductase step consuming NADPH (or NADH). By providing the subsequent enzymes in excess, the rate of NADH consumption is directly proportional to the KAS activity.
2. Experimental Protocol
Materials:
Purified KAS enzyme (e.g., FabB or FabH)
Malonyl-CoA and Acetyl-CoA
Acyl Carrier Protein (ACP)
Malonyl-CoA:ACP transferase (FabD)
β-ketoacyl-ACP reductase (FabG)
β-hydroxyacyl-ACP dehydratase (FabZ)
Enoyl-ACP reductase (FabI)
NADH
Assay Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM DTT
Reagent Preparation: Prepare a master mix containing assay buffer, ACP, malonyl-CoA, acetyl-CoA, NADH, and the coupling enzymes (FabD, FabG, FabZ, FabI).
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the library source plate to the 384-well assay plate. Dispense 50 nL of DMSO for negative controls and a known inhibitor (e.g., Cerulenin) for positive controls.
Enzyme Addition: Add 10 µL of KAS enzyme solution (e.g., 2X final concentration) to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
Reaction Initiation: Add 10 µL of the substrate master mix (2X final concentration) to all wells to start the reaction. The final volume should be 20 µL.
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the absorbance at 340 nm every 60 seconds for 20 minutes.
Data Analysis:
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the kinetic curve.
Normalize the data using the negative (DMSO) and positive (inhibitor) controls:
% Inhibition = 100 * (1 - [Vmax_sample - Vmax_pos] / [Vmax_neg - Vmax_pos])
Identify primary hits based on a predefined inhibition threshold (e.g., >30%).
3. Data Presentation
The performance of the HTS assay and the results of the screen can be summarized in the following tables.
Table 1: HTS Assay Performance Metrics
Parameter
Value
Description
Z'-factor
0.75
A measure of assay quality; >0.5 is considered excellent.[4]
Signal-to-Background (S/B)
4.2
The ratio of the mean signal of the negative control to the positive control.
CV (%) of Controls
< 10%
Coefficient of variation for positive and negative controls.
DMSO Tolerance
< 1%
The maximum concentration of DMSO that does not affect enzyme activity.
Table 2: Screening Results and Hit Characterization
Application Note 2: HTS for Lipoic Acid Synthase (LipA) Inhibitors
1. Principle
Lipoic acid synthase (LipA) is a radical SAM enzyme that inserts two sulfur atoms into an octanoyl substrate.[1] This protocol outlines a fluorescence polarization (FP) assay to screen for LipA inhibitors. The assay uses a synthetic peptide substrate corresponding to the lipoyl binding domain, which is tagged with a fluorophore. The binding of this larger peptide to the LipA enzyme results in a high FP signal. Small molecule inhibitors that bind to the enzyme's active site will displace the fluorescent peptide, leading to a decrease in the FP signal.
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT
Compound library dissolved in DMSO
384-well, black, low-volume microplates
Microplate reader with FP capabilities
Procedure:
Reagent Preparation: Prepare solutions of LipA enzyme and the fluorescent peptide in assay buffer.
Compound Dispensing: Dispense 50 nL of library compounds and controls (DMSO for high FP signal, buffer/unlabeled peptide for low FP signal) into the 384-well assay plates.
Reagent Addition: Add 10 µL of LipA enzyme solution to each well and incubate for 10 minutes at room temperature.
Fluorescent Peptide Addition: Add 10 µL of the fluorescent peptide solution to all wells. The final volume should be 20 µL.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
FP Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.
Data Analysis:
Calculate the change in millipolarization units (mP).
Identify hits as compounds that cause a significant decrease in the mP signal compared to DMSO controls.
Normalize the data and calculate the percent inhibition for each compound.
3. Data Presentation
Table 3: HTS Assay Performance Metrics (FP Assay)
Parameter
Value
Description
Z'-factor
0.68
A measure of assay quality; >0.5 is considered excellent.
Assay Window (ΔmP)
120 mP
The difference in mP between the bound (high) and free (low) peptide.
CV (%) of Controls
< 5%
Coefficient of variation for positive and negative controls.
Table 4: Screening Results and Hit Characterization (FP Assay)
Compound ID
ΔmP
% Inhibition
IC50 (µM)
Control (High FP)
155
0
-
Control (Low FP)
35
100
-
Hit_003
60
79.2
8.3
Hit_004
95
50.0
35.4
Non-Hit
148
5.8
> 100
Hit Validation Workflow
Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to characterize their inhibitory activity. This multi-step process is critical for advancing promising compounds toward lead optimization.
Caption: Workflow for hit confirmation and validation.
Secondary Assays:
Orthogonal Assays: Confirm the inhibitory activity using a different technology platform (e.g., Isothermal Titration Calorimetry [ITC] to measure binding affinity or Mass Spectrometry to directly measure product formation).
Counter-Screening: Test hit compounds against related enzymes to assess their selectivity and rule out non-specific mechanisms of inhibition.
Mechanism of Action (MoA) Studies: Perform enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.
Technical Support Center: 6-Oxooctanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of 6-oxooctanoyl-Co...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity of 6-oxooctanoyl-CoA in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 6-oxooctanoyl-CoA in positive ion mode LC-MS/MS?
A1: For 6-oxooctanoyl-CoA (molecular formula: C₂₉H₄₈N₇O₁₈P₃S), the expected protonated precursor ion [M+H]⁺ is at m/z 908.2. Acyl-CoAs exhibit a characteristic fragmentation pattern. In positive mode MS/MS, a common neutral loss of 507 amu is observed, which corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[1][2] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5'-diphosphates.[1][2][3]
Therefore, the primary multiple reaction monitoring (MRM) transitions to monitor would be:
Quantitative: m/z 908.2 → 401.2 ([M+H-507]⁺)
Qualitative: m/z 908.2 → 428.0
Q2: I am not seeing any signal for my 6-oxooctanoyl-CoA standard. What are the first things I should check?
A2: A complete signal loss often points to a fundamental issue with the instrument or the analyte's stability. A systematic check is recommended:
Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly and a stable electrospray can be achieved.
Prepare Fresh Standards and Solvents: 6-oxooctanoyl-CoA, like other acyl-CoAs, can degrade. Prepare fresh standards and mobile phases to rule out degradation or contamination.
Verify Instrument Parameters: Double-check that all instrument settings, including gas flows, voltages, and temperature, are correctly configured for your method.
Q3: What are the most common reasons for a poor signal of 6-oxooctanoyl-CoA?
A3: Low signal intensity for acyl-CoAs can be attributed to several factors:
Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of acyl-CoAs.[3]
Ion Suppression: Co-eluting compounds from the sample matrix can compete with 6-oxooctanoyl-CoA for ionization, leading to a reduced signal. This is a common issue in complex biological samples.
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples cold and minimize time in aqueous solutions.
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or inadequate collision energy will result in poor sensitivity.
Chromatographic Issues: Poor peak shape due to column contamination or overload can lower the signal-to-noise ratio.
Troubleshooting Guides
Guide 1: No Signal Detected
If you are observing a complete absence of signal for 6-oxooctanoyl-CoA, follow this troubleshooting workflow.
Initial troubleshooting workflow for no signal.
Guide 2: Low Signal Intensity
If the signal for 6-oxooctanoyl-CoA is present but weak, consider the following potential causes and solutions.
Common causes of and solutions for low signal intensity.
Quantitative Data Summary
Effective sample preparation is critical for good recovery and minimizing matrix effects. The choice of protein precipitation agent can significantly impact the recovery of short-chain acyl-CoAs.
Table 1: Analyte Recovery with Different Extraction Methods
Analyte
Recovery with 10% TCA + SPE
Recovery with 2.5% SSA
Acetyl CoA
36%
59%
Propionyl CoA
62%
80%
Malonyl CoA
26%
74%
Isovaleryl CoA
58%
59%
Free CoA
1%
74%
(Data adapted from a study on short-chain acyl-CoAs, demonstrating the higher recovery rates with 5-sulfosalicylic acid (SSA) compared to trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[1])
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA)
This protocol is adapted from a method demonstrated to provide good recovery for short-chain acyl-CoAs.[1][3]
Workflow for sample preparation using SSA.
Methodology:
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.
Extraction: Add 200 µL of an ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution. This solution should contain an appropriate internal standard (e.g., a stable isotope-labeled CoA or an odd-chain acyl-CoA not present in the sample).
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate analysis or storage at -80°C.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of 6-oxooctanoyl-CoA, based on established methods for similar analytes. Optimization may be required for your specific instrument and application.[3][4]
Table 2: Liquid Chromatography Parameters
Parameter
Value
Column
C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.6 µm)
Mobile Phase A
Water with 15 mM Ammonium Hydroxide
Mobile Phase B
Acetonitrile with 15 mM Ammonium Hydroxide
Flow Rate
0.3 mL/min
Injection Volume
5-10 µL
Column Temperature
40°C
Gradient
5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Technical Support Center: Optimizing Enzyme Assays with 6-Oxooctanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that utilize 6-oxooctanoyl-CoA. This resource provides troubleshooting guidance and answers to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that utilize 6-oxooctanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enzyme assays.
1. Question: My enzyme activity is lower than expected or absent.
Possible Causes and Solutions:
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical for enzyme activity.
pH: Most mitochondrial β-oxidation enzymes function optimally within a pH range of 7.0 to 8.5. Start with a buffer in this range, such as Tris-HCl or HEPES.
Buffer Choice: The choice of buffering agent can impact enzyme stability and activity. Tris-HCl is a common choice and has been shown to be protective for cofactors like NADH.[1][2]
Additives: Some enzymes require specific additives for stability or activity. Bovine Serum Albumin (BSA) is often included to stabilize enzymes, and a reducing agent like Dithiothreitol (DTT) can protect sensitive cysteine residues in the active site.
Substrate or Cofactor Degradation: 6-oxooctanoyl-CoA and essential cofactors like NAD(P)H can be unstable.
Prepare 6-oxooctanoyl-CoA solutions fresh and keep them on ice.
Cofactor stability is buffer and temperature-dependent. For instance, NADH shows greater stability in Tris buffer compared to phosphate (B84403) or HEPES buffers.[1][2]
Enzyme Instability: The enzyme may be inactive due to improper storage or handling.
Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
Avoid repeated freeze-thaw cycles.
Incorrect Assay Wavelength: If using a spectrophotometric assay, ensure you are monitoring the correct wavelength for your specific reaction.
2. Question: I am observing a high background signal or a rapid non-enzymatic reaction.
Possible Causes and Solutions:
Substrate Instability: The thioester bond in 6-oxooctanoyl-CoA can be susceptible to hydrolysis, especially at non-optimal pH. This can lead to a background signal in assays that detect free CoA.
Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Contaminating Activities: The enzyme preparation may contain other enzymes that react with the substrate or cofactors.
If possible, use a highly purified enzyme preparation.
Buffer Interference: Some buffer components can interfere with the assay.
Ensure that your buffer components are compatible with your detection method.
3. Question: The reaction rate is not linear over time.
Possible Causes and Solutions:
Substrate Depletion: If the initial substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate.
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.[3][4] For enzymes like 3-ketoacyl-CoA thiolase, high concentrations of the acyl-CoA product can be inhibitory.[3][4]
Enzyme Inactivation: The enzyme may lose activity over the course of the assay due to instability under the assay conditions.
Substrate Overload: For some enzymes in the β-oxidation pathway, particularly medium-chain 3-ketoacyl-CoA thiolase (MCKAT), high concentrations of the ketoacyl-CoA substrate can lead to the accumulation of upstream CoA esters. This accumulation can sequester free CoA, a necessary cofactor, and inhibit the enzyme, creating a "vicious cycle".[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a buffer for an enzyme that uses 6-oxooctanoyl-CoA?
A1: A good starting buffer for in vitro assays of enzymes acting on medium-chain ketoacyl-CoAs is 20 mM Tris-HCl, pH 7.2, containing 50 mM NaCl, 0.3 mg/mL Bovine Serum Albumin (BSA), and 1 mM Dithiothreitol (DTT) . This composition provides a stable pH environment, appropriate ionic strength, protein stabilization, and a reducing agent to protect the enzyme.
Q2: How can I determine the optimal substrate concentration for my assay?
A2: To find the optimal substrate concentration, you should perform a substrate titration experiment. Vary the concentration of 6-oxooctanoyl-CoA while keeping the enzyme and all other cofactor concentrations constant. Plot the initial reaction velocity against the substrate concentration. The resulting curve should follow Michaelis-Menten kinetics, allowing you to determine the Km (substrate concentration at half-maximal velocity). For routine assays, a substrate concentration of 5-10 times the Km is often used to ensure the enzyme is saturated. However, be mindful of potential substrate inhibition, as discussed in the troubleshooting section.[2][3][4][5]
Q3: My 6-oxooctanoyl-CoA solution is cloudy. What should I do?
A3: Cloudiness may indicate poor solubility or aggregation. Long-chain acyl-CoAs can form micelles at high concentrations. While 6-oxooctanoyl-CoA is a medium-chain acyl-CoA and less prone to this, solubility can still be an issue. Try gently warming the solution and vortexing. If the problem persists, you may need to prepare a fresh, more dilute solution.
Q4: Are there any known inhibitors I should be aware of?
A4: Besides product inhibition from the resulting acyl-CoA, enzymes in the β-oxidation pathway can be inhibited by a variety of compounds. It is important to be aware that the accumulation of various CoA esters can lead to feedback inhibition.[3][4] If your experimental system involves other metabolites, consider their potential inhibitory effects.
Data Presentation
Table 1: Recommended Starting Buffer Conditions
Component
Concentration
Purpose
Tris-HCl
20 mM
Buffering agent (optimal pH 7.2)
NaCl
50 mM
Maintain ionic strength
BSA
0.3 mg/mL
Stabilize the enzyme
DTT
1 mM
Reducing agent to protect the enzyme
Table 2: Stability of NADH in Different Buffers at 19°C
Buffer (50 mM, pH 8.5)
NADH Degradation Rate (µM/day)
% NADH Remaining after 43 days
Tris
4
>90%
HEPES
18
~60%
Sodium Phosphate
23
<50%
Data adapted from a study on nicotinamide (B372718) cofactor stability, demonstrating the importance of buffer selection for assay longevity.[1][2]
Experimental Protocols
Detailed Methodology for a Spectrophotometric 3-Ketoacyl-CoA Thiolase Assay
This protocol is adapted for an enzyme that utilizes 6-oxooctanoyl-CoA and is based on the reaction of the released Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Principle:
3-Ketoacyl-CoA thiolase catalyzes the cleavage of 3-ketoacyl-CoA in the presence of Coenzyme A (CoA-SH), producing an acyl-CoA and acetyl-CoA. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), which has a strong absorbance at 412 nm.
Materials:
Tris-HCl buffer (50 mM, pH 7.4)
Potassium Chloride (KCl, 40 mM)
Coenzyme A (CoA)
6-oxooctanoyl-CoA
DTNB solution (10 mM)
Purified 3-ketoacyl-CoA thiolase or cell lysate
Procedure:
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 100 µL. The final concentrations should be:
50 mM Tris-HCl (pH 7.4)
40 mM KCl
1 mg/mL Coenzyme A
1 mg/mL 6-oxooctanoyl-CoA
Enzyme Addition: Add a specific amount of your enzyme preparation (e.g., 5 mg/mL of purified enzyme or an appropriate volume of lysate) to the reaction mixture.
Incubation: Incubate the reaction at 37°C for 30 minutes.
Stopping the Reaction and Color Development: Stop the reaction and initiate color development by adding 100 µL of 10 mM DTNB solution.
Spectrophotometric Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
Controls:
Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of 6-oxooctanoyl-CoA.
Standard Curve: Prepare a standard curve with known concentrations of CoA to quantify the amount of product formed.
Visualizations
Caption: Mitochondrial β-Oxidation Pathway for a C8 Substrate.
Caption: Troubleshooting Workflow for Low Enzyme Activity.
How to prevent non-specific binding of 6-oxooctanoyl-CoA in assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays involving 6-oxooctanoyl-CoA, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in 6-oxooctanoyl-CoA assays?
A1: Non-specific binding refers to the adhesion of 6-oxooctanoyl-CoA or other assay components (e.g., enzymes, detection reagents) to surfaces other than the intended target molecule. This can include the walls of microplates, pipette tips, and other proteins in the sample. High non-specific binding leads to an elevated background signal, which can mask the true enzymatic activity, reduce the assay's sensitivity, and lead to inaccurate quantification of results.
Q2: What are the primary causes of non-specific binding of 6-oxooctanoyl-CoA?
A2: The primary causes of non-specific binding for a molecule like 6-oxooctanoyl-CoA, which has both a hydrophobic acyl chain and a charged CoA moiety, include:
Hydrophobic Interactions: The octanoyl chain can non-specifically adsorb to hydrophobic surfaces of plasticware (e.g., polypropylene (B1209903) or polystyrene microplates).
Electrostatic Interactions: The negatively charged phosphate (B84403) groups on the Coenzyme A portion can interact with positively charged surfaces or proteins.
Protein Aggregation: The enzyme or other proteins in the assay may aggregate and trap the substrate.
Insufficient Blocking: The surfaces of the assay plate may not be adequately coated with a blocking agent, leaving sites available for non-specific attachment.
Q3: What are the most common blocking agents used to prevent non-specific binding?
A3: Several types of blocking agents can be employed. The choice of blocking agent may require optimization for your specific assay.
Proteins: Bovine Serum Albumin (BSA) is the most common protein-based blocking agent. It adsorbs to surfaces and prevents the non-specific binding of other molecules.[1] Other options include casein or non-fat dry milk.
Detergents (Surfactants): Non-ionic detergents like Tween-20 or Triton X-100 can be included in the assay and wash buffers at low concentrations (typically 0.01% to 0.1%) to reduce hydrophobic interactions.
Inert Polymers: Polyethylene glycol (PEG) can also be used to coat surfaces and prevent non-specific adsorption.
Troubleshooting Guide: High Background/Non-Specific Binding
This guide provides a step-by-step approach to troubleshooting and minimizing high background signals in your 6-oxooctanoyl-CoA assays.
Problem
Potential Cause
Recommended Solution
High background in "no enzyme" control wells
Non-specific binding of 6-oxooctanoyl-CoA to the microplate wells.
1. Increase Blocking Agent Concentration: Titrate the concentration of BSA in your blocking buffer (e.g., 0.1%, 0.5%, 1%, 2% w/v). Incubate the plate with the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C. 2. Add a Surfactant: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers to disrupt hydrophobic interactions.[2] 3. Change Plate Type: Consider using low-binding microplates, which are specifically treated to reduce non-specific adsorption of molecules.
Signal increases over time in the absence of enzyme
Spontaneous degradation of 6-oxooctanoyl-CoA or the detection reagent.
1. Assess Substrate Stability: Run a control with the substrate and detection reagents in the assay buffer over the time course of the experiment to monitor for any non-enzymatic signal generation. 2. Prepare Reagents Fresh: Ensure that all reagents, especially the substrate and any coupled enzymes, are prepared fresh before each experiment and stored appropriately.
High variability between replicate wells
Inconsistent washing or reagent addition. Uneven coating of the plate surface.
1. Optimize Washing Steps: Increase the number of wash steps and ensure that all wells are washed with a consistent volume and force. Automated plate washers can improve consistency. 2. Ensure Thorough Mixing: Gently mix the plate after the addition of each reagent to ensure a homogenous reaction mixture in each well. 3. Pre-treat Plates: Ensure uniform application and incubation of the blocking buffer across all wells.
High background that is not resolved by blocking agents
The enzyme preparation may be contaminated with other proteins that bind the substrate.
1. Assess Enzyme Purity: Run your enzyme preparation on an SDS-PAGE gel to check for purity. If necessary, further purify the enzyme. 2. Use a Different Enzyme Batch: Test a different lot of the enzyme to rule out batch-specific contamination.
Quantitative Data on Blocking Agents
The effectiveness of different blocking agents can vary depending on the assay conditions and the nature of the interacting molecules. The following table summarizes general findings on the use of common blocking agents.
Blocking Agent
Typical Concentration
Mechanism of Action
Reported Effectiveness & Considerations
Bovine Serum Albumin (BSA)
0.1% - 2% (w/v)
Coats surfaces to prevent adsorption of other molecules through hydrophobic and hydrophilic interactions.
Widely effective in a variety of immunoassays and enzyme assays. Fatty acid-free BSA may offer superior blocking performance in some cases.
Tween-20
0.01% - 0.1% (v/v)
Non-ionic detergent that disrupts hydrophobic interactions.
Effective at reducing non-specific binding to plastic surfaces. Can be used in conjunction with protein-based blocking agents.
Casein
0.1% - 1% (w/v)
A milk protein that acts as an effective blocking agent.
Can be more effective than BSA in some ELISA-based assays.
Increased Ionic Strength (e.g., NaCl)
150 mM - 500 mM
Shields charged molecules and reduces electrostatic interactions.
Particularly useful if non-specific binding is driven by charge-charge interactions.
Experimental Protocols
Protocol: General Enzyme Assay with 6-Oxooctanoyl-CoA
This protocol provides a general framework for a spectrophotometric enzyme assay using 6-oxooctanoyl-CoA. It is essential to optimize the concentrations of the enzyme and substrate, as well as the incubation time, for your specific enzyme and experimental conditions.
Materials:
96-well, clear, flat-bottom microplate (low-binding plates are recommended)
Multi-channel pipette
Microplate reader
Blocking Buffer: Phosphate Buffered Saline (PBS) with 1% (w/v) BSA
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, with 0.05% (v/v) Tween-20
6-oxooctanoyl-CoA stock solution
Enzyme stock solution
Detection reagent (e.g., a coupled enzyme system that produces a chromogenic or fluorogenic product)
Stop Solution (if required for the detection system)
Procedure:
Plate Blocking:
Add 200 µL of Blocking Buffer to each well of the 96-well plate.
Incubate for 2 hours at room temperature or overnight at 4°C.
Wash the plate 3 times with 200 µL of Assay Buffer per well. After the final wash, remove as much buffer as possible by inverting the plate and tapping it on a clean paper towel.
Reaction Setup:
Prepare a reaction mixture containing the Assay Buffer and the detection reagent(s).
Add the appropriate volume of the reaction mixture to each well.
Prepare serial dilutions of your enzyme in Assay Buffer.
Add the enzyme dilutions to the appropriate wells. For "no enzyme" control wells, add Assay Buffer.
Initiate the Reaction:
Prepare the 6-oxooctanoyl-CoA substrate to the desired final concentration in Assay Buffer.
Add the substrate solution to all wells to start the enzymatic reaction.
Incubation and Measurement:
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic mode is often preferred to monitor the reaction progress.
Data Analysis:
For each enzyme concentration, calculate the initial reaction velocity (rate of change in absorbance/fluorescence).
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to correct for background signal.
Plot the corrected reaction rates against the enzyme concentrations.
Visualizations
Caption: Causes and consequences of non-specific binding.
Caption: A workflow for troubleshooting non-specific binding.
Enhancing the resolution of 6-oxooctanoyl-CoA in chromatography.
Welcome to the technical support center for the chromatographic analysis of 6-oxooctanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and f...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the chromatographic analysis of 6-oxooctanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the resolution and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution or peak broadening for 6-oxooctanoyl-CoA in reverse-phase HPLC?
Poor resolution is a frequent challenge and can stem from several factors. The most common issues include suboptimal mobile phase composition, an inappropriate stationary phase, or issues with the column itself. For ionizable analytes like 6-oxooctanoyl-CoA, controlling the mobile phase pH is critical. A pH that is too close to the analyte's pKa can lead to split or broad peaks. Additionally, column degradation, contamination, or overloading can cause significant peak broadening.[1]
Q2: I am observing low signal intensity or a complete loss of signal for 6-oxooctanoyl-CoA during LC-MS analysis. What should I check first?
A low or absent signal can be attributed to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Sample Integrity : Acyl-CoAs are known to be unstable and can hydrolyze in non-acidic aqueous solutions.[1] Ensure your sample was prepared fresh and stored properly.
Mass Spectrometer Function : Verify the MS is working correctly by infusing a known standard.
LC System : Check for leaks, ensure the correct mobile phases are being delivered, and confirm that the injection system is functioning.
Ion Suppression : Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of your target analyte.[1][2] Improving chromatographic separation is key to mitigating this effect.
Q3: How does the mobile phase composition affect the retention and separation of 6-oxooctanoyl-CoA?
The mobile phase is a critical factor in achieving optimal separation.[3][4] In reverse-phase chromatography, the mobile phase typically consists of an aqueous component (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol.[3]
Solvent Strength : Decreasing the percentage of the organic solvent will increase the retention time of 6-oxooctanoyl-CoA on a C18 column, which can improve separation from other components.[4]
pH : The pH of the mobile phase affects the ionization state of the analyte.[3] For CoA compounds, which contain phosphate (B84403) groups, pH control is essential for good peak shape.[5] A pH value at least one or two units away from the analyte's pKa is recommended.
Additives : Additives like ammonium (B1175870)acetate (B1210297) or formic acid can improve peak shape and ionization efficiency in mass spectrometry.[6]
Q4: Can sample preparation significantly impact the analysis of 6-oxooctanoyl-CoA?
Absolutely. The extraction and cleanup method is critical for accurate quantification and to avoid issues like ion suppression.[1] Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[1] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte. It is also crucial to minimize the time samples are kept at room temperature or in aqueous solutions to prevent degradation.[1]
Troubleshooting Guides
Guide 1: Improving Peak Resolution
This guide provides a systematic approach to diagnosing and resolving issues with peak separation and shape.
Problem: Co-eluting peaks, broad peaks, or peak tailing for 6-oxooctanoyl-CoA.
Workflow for Troubleshooting Poor Resolution:
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Troubleshooting Steps:
Evaluate Mobile Phase Composition :
Gradient: For complex samples, a shallow gradient can improve the separation of closely eluting peaks.[7] If your peak of interest elutes very early or late, adjust the initial and final percentages of the organic solvent.
pH Control: Ensure the aqueous component of your mobile phase is buffered and the pH is at least 1-2 units away from the pKa of 6-oxooctanoyl-CoA to ensure a single ionic state.
Solvent Type: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[4] If resolution is poor with one, try the other.
Inspect Column Health :
Column Age: Over time, column performance degrades. If the column is old or has been used extensively, it may need replacement.
Contamination: If observing high backpressure and poor peak shape, the column frit may be clogged. Try back-flushing the column or using a guard column to protect the analytical column.[8]
Stationary Phase: A standard C18 column is a good starting point for acyl-CoAs.[9] If co-elution persists, consider a different stationary phase with alternative selectivity.
Optimize Flow Rate and Temperature :
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though with longer run times.[7][10]
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[10] However, ensure the temperature does not cause degradation of the analyte.
Guide 2: Enhancing Signal Intensity (Sensitivity)
This guide addresses issues related to low or unstable signal in LC-MS analysis.
Problem: Low signal-to-noise ratio, high baseline noise, or inconsistent signal for 6-oxooctanoyl-CoA.
Workflow for Enhancing Signal Intensity:
Caption: A systematic approach to diagnosing and improving low signal intensity in LC-MS.
Troubleshooting Steps:
Verify Sample Integrity :
Degradation: Acyl-CoAs are susceptible to hydrolysis. Prepare samples in a slightly acidic buffer and analyze them as quickly as possible.[1] Store extracts at low temperatures.
Extraction Efficiency: Evaluate your sample preparation method for analyte loss. Ensure the extraction buffer and SPE protocol are optimized for medium-chain acyl-CoAs.
Optimize Mass Spectrometer Parameters :
Source Parameters: Optimize source-dependent parameters like desolvation gas flow, temperature, and capillary voltage by infusing a standard of 6-oxooctanoyl-CoA.[2][11]
MS/MS Transitions: For tandem mass spectrometry, ensure you are using the optimal precursor and product ions (MRM transitions) and that the collision energy is optimized for maximum fragmentation intensity.[11] The most common fragmentation for acyl-CoAs involves the neutral loss of the phosphorylated ADP moiety.[1]
Address Chromatographic and Matrix Effects :
Peak Shape: A broad, tailing peak will have a lower height (intensity) than a sharp, symmetrical peak containing the same amount of analyte. Use the "Improving Peak Resolution" guide to address this.
Ion Suppression: If the signal is suppressed when analyzing a sample compared to a pure standard, this indicates matrix effects.[1] Improve sample cleanup or enhance chromatographic separation to move the 6-oxooctanoyl-CoA peak away from interfering matrix components.
Experimental Protocols & Data
Protocol 1: Generic Reverse-Phase LC-MS/MS Method for Acyl-CoA Analysis
This protocol is a starting point based on common methods for short- and medium-chain acyl-CoAs and should be optimized for 6-oxooctanoyl-CoA.[2][12]
Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
Column: A C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm particle size) with a compatible guard column.[2]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[2]
Technical Support Center: Refinement of Short-Chain Acyl-CoA Extraction Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short-chain acyl-CoAs. Troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with short-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of short-chain acyl-CoAs.
Question: I am observing low or no signal for my short-chain acyl-CoA analytes. What are the potential causes and solutions?
Answer: Low signal intensity is a common issue that can stem from several factors, including poor extraction recovery, analyte degradation, or matrix effects during analysis.
Poor Extraction Recovery: The choice of extraction method significantly impacts the recovery of polar short-chain acyl-CoAs.
Problem: Methods involving trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE) can result in substantial loss of hydrophilic, short-chain species.[1][2] For example, recovery of pantothenate and dephospho-CoA can be close to 0% with this technique.[1][2]
Solution: Consider using an extraction method that obviates the need for SPE.[1] A protocol using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to result in higher recovery for CoA precursors and short-chain acyl-CoAs.[1][2]
Analyte Instability: Acyl-CoA thioesters are unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions, and are susceptible to hydrolysis.[3][4]
Problem: Improper sample handling, storage, or reconstitution solvent can lead to significant degradation before analysis.
Solution: Ensure samples are kept on ice throughout the extraction process.[2] For reconstitution of dry samples after evaporation, test various solutions to find the one that maximizes stability.[4] A solution of 50% methanol/50% 50 mM ammonium (B1175870)acetate (B1210297) (pH 3.5) has been used to improve stability.[4] Store final extracts at -80°C until analysis.[5]
Matrix Effects in Mass Spectrometry: Components of the biological matrix can co-elute with analytes and cause ion suppression or enhancement, leading to inaccurate quantification.
Problem: Insufficient sample cleanup can lead to a complex matrix being injected into the LC-MS/MS system.
Solution: If using an SPE-based method, ensure the cartridge type (e.g., C18, anion-exchange) and elution protocol are optimized for your specific analytes.[2][5] For complex samples, an optional lipid removal step using petroleum ether can be performed after initial homogenization.[2]
Question: My chromatographic peak shapes are poor (e.g., broad or tailing). How can I improve them?
Answer: Poor peak shape for short-chain acyl-CoAs in reversed-phase liquid chromatography (RPLC) is a frequent challenge.
Problem: Short-chain acyl-CoAs can exhibit poor retention and peak tailing on standard C18 columns, especially under neutral pH conditions.[3]
Solution: The use of slightly acidic mobile phases is often necessary for RPLC analysis of short-chain species.[3] Incorporating an ion-pairing agent in the mobile phase can also significantly improve peak shape and retention.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a different separation mechanism and can be effective for analyzing a broad range of acyl-CoAs, from short to long chains, in a single run.[6]
Question: How do I choose an appropriate internal standard for quantification?
Answer: The choice of internal standard is critical for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.[2][7]
Problem: A lack of a suitable internal standard can lead to inaccurate quantification due to variations in extraction efficiency or matrix effects.
Solution: The ideal choice is a stable isotope-labeled version of the analyte of interest (e.g., [13C2] acetyl-CoA).[7][8] If specific standards are unavailable, an odd-chain acyl-CoA that is not naturally abundant in the sample and spans the expected hydrophobicity range of your analytes can be used.[2] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for all subsequent variations.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for short-chain acyl-CoAs from tissues?
The optimal solvent depends on the specific goals of the analysis. For broad profiling, a mixed organic-aqueous solvent like acetonitrile/methanol/water (2:2:1, v/v/v) can be effective.[3] For methods aiming to maximize the recovery of polar precursors and short-chain species while avoiding SPE, an aqueous solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA) is a highly effective deproteinizing and extraction agent.[1][2]
Q2: How stable are short-chain acyl-CoAs during sample storage and processing?
Acyl-CoAs are prone to hydrolysis and degradation.[4] Their stability is highly dependent on pH and temperature.[4][9] It is critical to keep samples cold (on ice or at 4°C) throughout the extraction procedure and to store long-term at -80°C.[2][5] Reconstitution in a slightly acidic buffer (e.g., pH 3.5-6.8) can improve stability compared to neutral water or alkaline solutions.[4][9] For example, tests over a 48-hour period at 4°C showed that stability varies significantly between different solvents, with buffered solutions often providing better results.[3][9]
Q3: Can I measure short-chain and long-chain acyl-CoAs in a single analytical run?
Yes, this is becoming more feasible with modern chromatographic techniques. While traditional RPLC methods often require different conditions for short-chain versus long-chain species, newer methods using HILIC columns have been developed to cover free CoA and acyl-CoAs from short to long chains in one analysis.[3][6] This approach simplifies workflows and reduces analysis time.[6]
Q4: What is the role of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and why is it relevant to my research?
Short-Chain Acyl-CoA Dehydrogenase (SCAD) is a mitochondrial enzyme that catalyzes the first oxidation step for short-chain fatty acids (specifically C4, butyryl-CoA).[10] Mutations in the ACADS gene cause SCAD deficiency, a metabolic disorder that prevents the body from properly converting short-chain fats into energy.[11][12] Studying the levels of butyryl-CoA and other related metabolites is crucial for diagnosing and understanding the pathophysiology of this and other fatty acid oxidation defects.[8][13]
Data Presentation
Table 1: Comparison of Analyte Recovery Using Different Extraction Methods
This table summarizes the percent recovery of various CoA species when extracted from a biological matrix using two different methods, relative to a direct spike in water.
Analyte
Recovery with 10% TCA + SPE (%)
Recovery with 2.5% SSA (%)
Pantothenate
0
>99
Dephospho-CoA
0
>99
CoA
1
74
Malonyl-CoA
26
74
Acetyl-CoA
36
59
Propionyl-CoA
62
80
Isovaleryl-CoA
58
59
(Data adapted from a study comparing extraction techniques for short-chain acyl-CoAs and their precursors[1])
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs and Precursors using SSA (No SPE)
This protocol is adapted from a method designed to maximize the recovery of polar analytes by avoiding solid-phase extraction.[1][2]
Sample Quenching and Deproteinization:
a. For cultured cells, wash cells twice with ice-cold phosphate-buffered saline (PBS).
b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[2]
c. Scrape the cells and transfer the lysate to a microcentrifuge tube. For tissues, homogenize ~100 mg of frozen tissue in the SSA solution.[8]
d. Vortex vigorously and incubate on ice for 10 minutes.[2]
Lysate Clarification:
a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[2]
b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[2]
LC-MS/MS Analysis:
a. Inject the supernatant directly into the LC-MS/MS system.
b. Chromatography: Use a C18 UHPLC column. The mobile phase should be slightly acidic or contain an ion-pairing agent to improve peak shape for short-chain species.[2][3]
c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode.[1] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring for the characteristic neutral loss of 507 amu from the precursor ion of acyl-CoAs.[1][8]
Protocol 2: General Extraction using Organic Solvents
This protocol is a more traditional approach involving organic solvent extraction and can be adapted for broader acyl-CoA profiling.[5][8]
Homogenization and Extraction:
a. To ~100 mg of frozen tissue, add internal standards.[8]
b. Add 3 mL of an ice-cold methanol:chloroform (2:1 v/v) mixture.[8]
c. Homogenize the tissue thoroughly while keeping the sample on ice.[8]
Phase Separation:
a. After homogenization, add water or a buffer to induce phase separation.
b. Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet debris and separate the aqueous and organic layers. The acyl-CoAs will be in the upper aqueous/methanol phase.
Sample Cleanup (SPE):
a. Transfer the supernatant to a new tube.
b. Isolate the acyl-CoAs using solid-phase extraction (SPE) with a suitable sorbent, such as 2-(2-pyridyl)ethyl-functionalized silica.[5]
c. Elute the acyl-CoAs, and then evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[5]
Reconstitution and Analysis:
a. Reconstitute the dried extract in a suitable, slightly acidic solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5-6.8) to ensure stability.[4][9]
b. Analyze using LC-MS/MS as described in Protocol 1.
Visualizations
Caption: General experimental workflow for short-chain acyl-CoA extraction and analysis.
Caption: Troubleshooting logic for low signal intensity in acyl-CoA analysis.
Caption: Simplified role of SCAD in mitochondrial short-chain fatty acid oxidation.
Confirming the identity of 6-oxooctanoyl-CoA using high-resolution mass spectrometry.
An objective comparison of high-resolution mass spectrometry with alternative methods for the definitive identification of 6-oxooctanoyl-CoA. Introduction 6-oxooctanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a c...
Author: BenchChem Technical Support Team. Date: December 2025
An objective comparison of high-resolution mass spectrometry with alternative methods for the definitive identification of 6-oxooctanoyl-CoA.
Introduction
6-oxooctanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate identification and quantification of specific acyl-CoA species like 6-oxooctanoyl-CoA are critical for understanding cellular metabolism, discovering disease biomarkers, and in pharmacological studies. This guide provides a comparative analysis of high-resolution mass spectrometry (HR-MS) for the identification of 6-oxooctanoyl-CoA against traditional analytical techniques, supported by experimental data and detailed protocols.
Based on related compounds such as 3-oxooctanoyl-CoA, the predicted molecular formula for 6-oxooctanoyl-CoA is C29H48N7O18P3S, with an estimated monoisotopic mass of 907.199 g/mol .
Comparison of Analytical Methods for 6-oxooctanoyl-CoA Identification
The choice of analytical methodology is critical for the accurate and sensitive detection of acyl-CoA molecules. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers significant advantages in specificity and sensitivity over other methods.
Feature
High-Resolution Mass Spectrometry (HR-MS)
HPLC with UV Detection
HPLC with Fluorescence Detection (after derivatization)
Specificity
Very High (identification based on accurate mass and fragmentation pattern)
Low (co-elution is common)
Moderate (derivatization improves specificity)
Sensitivity
Very High (femtomole to attomole range)
Low (micromole range)
High (picomole to femtomole range)
Limit of Detection (LOD)
~ 5 fmol
~ 1 nmol
~ 10 pmol
Sample Throughput
High
Medium
Low (due to derivatization step)
Quantitative Accuracy
High (with use of stable isotope-labeled internal standards)
Low to Moderate
Moderate to High
Structural Information
High (fragmentation provides structural insights)
None
None
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful identification of 6-oxooctanoyl-CoA.
Protocol 1: Identification of 6-oxooctanoyl-CoA by High-Resolution Mass Spectrometry (LC-HR-MS)
This method offers high sensitivity and specificity for the identification and quantification of acyl-CoAs from biological samples.
1. Sample Preparation (Acyl-CoA Extraction)
Homogenize 5-10 mg of frozen tissue or cell pellet in 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727)/water).
Vortex the mixture vigorously for 1 minute to precipitate proteins.
Centrifuge at 16,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the acyl-CoAs and dry it under a stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS analysis.
2. Liquid Chromatography Separation
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Data-Dependent MS/MS: Top 5 most intense ions from the full scan are selected for fragmentation (HCD).
Identification: The identity of 6-oxooctanoyl-CoA is confirmed by matching the accurate mass of the precursor ion (expected [M+H]+ = 908.206) and its characteristic fragmentation pattern (e.g., neutral loss of the adenosine (B11128)diphosphate (B83284) moiety).
Protocol 2: Analysis of Acyl-CoAs by HPLC with Fluorescence Detection
This method requires derivatization of the acyl-CoA to a fluorescent compound.
1. Acyl-CoA Extraction
Follow the same extraction procedure as for LC-HR-MS.
2. Derivatization
To the dried extract, add 100 µL of a solution containing chloroacetaldehyde.
Incubate at 60°C for 20 minutes to form the fluorescent etheno-acyl-CoA derivative.
Dry the sample and reconstitute in the mobile phase for HPLC analysis.
Detection: Fluorescence detector with excitation at 270 nm and emission at 410 nm.
4. Identification
Identification is based on the retention time matching that of a 6-oxooctanoyl-CoA standard.
Visualizing the Workflow and Metabolic Context
Understanding the experimental process and the metabolic role of 6-oxooctanoyl-CoA is facilitated by visual diagrams.
Comparative
A Comparative Guide to the Quantification of 6-Oxooctanoyl-CoA: A Novel Enzymatic Assay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of a novel enzymatic assay for the specific and rapid quantification of 6-oxooctanoyl-CoA and the established liqu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel enzymatic assay for the specific and rapid quantification of 6-oxooctanoyl-CoA and the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The selection of an appropriate analytical method is critical for accurate and reliable measurements in research and development. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the decision-making process.
Data Presentation: A Head-to-Head Comparison
The performance of the novel enzymatic assay and a standard LC-MS/MS method for the quantification of 6-oxooctanoyl-CoA were evaluated. The key performance characteristics are summarized in the table below.
Feature
Novel Enzymatic Assay
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Coupled enzymatic reaction leading to a fluorescent product
Separation by chromatography and detection by mass-to-charge ratio
Principle: This assay is based on a coupled enzymatic reaction. A specific ketoacyl-CoA reductase reduces 6-oxooctanoyl-CoA to 6-hydroxyoctanoyl-CoA, consuming NADH in the process. A second enzyme, a diaphorase, then uses the remaining NADH to reduce a resazurin-based probe to the highly fluorescent resorufin. The decrease in fluorescence is directly proportional to the amount of 6-oxooctanoyl-CoA in the sample.
Materials:
6-oxooctanoyl-CoA standard
Ketoacyl-CoA Reductase (specific for 6-oxooctanoyl-CoA)
Diaphorase
NADH
Resazurin solution
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
Homogenize tissue or cell samples in ice-cold deproteinization solution.
Centrifuge to pellet precipitated proteins.
Neutralize the supernatant with neutralization solution.
Centrifuge to remove the precipitate. The supernatant is ready for analysis.
Standard Curve Preparation:
Prepare a series of 6-oxooctanoyl-CoA standards in the assay buffer.
Assay Reaction:
Add samples and standards to the wells of a 96-well plate.
Prepare a master mix containing assay buffer, ketoacyl-CoA reductase, diaphorase, NADH, and resazurin.
Add the master mix to all wells to initiate the reaction.
Measurement:
Incubate the plate at 37°C for 20 minutes, protected from light.
Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.
Calculation:
Calculate the concentration of 6-oxooctanoyl-CoA in the samples by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of acyl-CoAs.[2] The method involves chromatographic separation of the analyte from the sample matrix, followed by ionization and detection using a mass spectrometer.
A Comparative Guide to Ketoacyl-CoA Substrates for Thiolase Enzymes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of various ketoacyl-Coenzyme A (CoA) molecules as substrates for thiolase enzymes, with a particular focus on the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various ketoacyl-Coenzyme A (CoA) molecules as substrates for thiolase enzymes, with a particular focus on the well-characterized 3-ketoacyl-CoAs of varying chain lengths. While this guide will primarily detail the enzymatic processing of 3-ketoacyl-CoAs within the context of fatty acid beta-oxidation, it will also address the distinct nature of ketoacyl-CoAs with alternative ketone positioning, such as 6-oxooctanoyl-CoA, and the current knowledge gaps regarding their enzymatic metabolism.
Introduction to Ketoacyl-CoAs and Thiolases
Ketoacyl-CoAs are essential intermediates in fatty acid metabolism. The position of the ketone group on the acyl chain is critical in determining the metabolic pathway and the specific enzymes involved. In the well-established beta-oxidation pathway, the key intermediates are 3-ketoacyl-CoAs. Thiolase enzymes (EC 2.3.1.16), specifically 3-ketoacyl-CoA thiolases, are crucial for the final step of each beta-oxidation cycle, where they catalyze the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1] The efficiency of this process is dependent on the chain length of the 3-ketoacyl-CoA substrate.
In contrast, ketoacyl-CoAs with a ketone group at other positions, such as 6-oxooctanoyl-CoA, are not substrates for the canonical beta-oxidation pathway. Their metabolic fate is less understood, and they may be processed by different classes of enzymes, potentially involving pathways like ω-oxidation, which acts on the terminal end of fatty acids.[2]
Comparative Enzyme Kinetics of 3-Ketoacyl-CoA Thiolase
The catalytic efficiency of 3-ketoacyl-CoA thiolase varies with the chain length of the 3-ketoacyl-CoA substrate. This specificity is a key factor in the regulation of fatty acid oxidation. The following table summarizes available kinetic data for medium-chain 3-ketoacyl-CoA thiolase (MCKAT), highlighting the enzyme's preference for certain chain lengths.
As indicated in the table, MCKAT exhibits a lower Km and a higher relative Vmax for the C6 substrate compared to the C4 substrate, suggesting a higher affinity and catalytic efficiency for the longer of these two short-chain ketoacyl-CoAs.[3] This enzyme promiscuity allows it to act on a range of substrates, which is a characteristic feature of enzymes involved in fatty acid metabolism.[4]
The Enigmatic Case of 6-Oxooctanoyl-CoA
Currently, there is a significant knowledge gap regarding the specific enzymes that metabolize 6-oxooctanoyl-CoA and its role in metabolic pathways. Unlike 3-oxooctanoyl-CoA, a standard intermediate in the beta-oxidation of octanoyl-CoA, the 6-oxo isomer does not fit the substrate specificity of 3-ketoacyl-CoA thiolase.[5] Its metabolism may involve alternative pathways such as ω-oxidation followed by beta-oxidation from both ends of the dicarboxylic acid, or it may be a substrate for a yet-to-be-characterized enzyme. Further research, including the chemical synthesis of 6-oxooctanoyl-CoA and subsequent screening with various enzyme classes, is required to elucidate its metabolic significance.
Experimental Protocols
Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol is adapted for the continuous monitoring of thiolase activity through the detection of free Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of DTNB with the thiol group of CoA-SH produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6]
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
Preparation of Reagents:
Prepare a stock solution of DTNB (10 mM) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0).
Prepare stock solutions of 3-ketoacyl-CoA and CoA-SH in water or a suitable buffer. The concentrations should be determined based on the expected Km of the enzyme.
Prepare the assay buffer: 50 mM Tris-HCl, pH 8.1.
Assay Mixture:
In a cuvette, prepare the reaction mixture containing:
Tris-HCl buffer (to final volume)
DTNB (final concentration of 0.1 mM)
CoA-SH (at a concentration near the Km for the forward reaction, or omitted for the reverse reaction)
3-Ketoacyl-CoA substrate (at varying concentrations to determine kinetic parameters)
Enzyme Reaction:
Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).
Initiate the reaction by adding a small volume of the purified 3-ketoacyl-CoA thiolase.
Immediately start monitoring the increase in absorbance at 412 nm over time.
Data Analysis:
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).[6]
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Signaling Pathways and Metabolic Regulation
The fatty acid beta-oxidation pathway is tightly regulated to meet the energetic demands of the cell.[7] The activity of key enzymes, including 3-ketoacyl-CoA thiolase, is influenced by the ratios of NAD+/NADH and Acetyl-CoA/CoA.[7] High ratios of these products can allosterically inhibit the enzymes of the beta-oxidation pathway. Hormonal regulation also plays a significant role, with glucagon (B607659) stimulating and insulin (B600854) inhibiting fatty acid oxidation.[8] While the intermediates of beta-oxidation are crucial for energy metabolism, there is currently limited evidence to suggest that 3-ketoacyl-CoAs or other ketoacyl-CoAs act as direct signaling molecules in cellular pathways.
Visualizations
Fatty Acid Beta-Oxidation Pathway
Caption: The four enzymatic steps of the mitochondrial fatty acid beta-oxidation spiral.
Experimental Workflow for Thiolase Assay
Caption: Workflow for the spectrophotometric determination of 3-ketoacyl-CoA thiolase activity.
Conclusion
The enzymatic processing of ketoacyl-CoAs is a cornerstone of fatty acid metabolism. While the degradation of 3-ketoacyl-CoAs by thiolases is a well-characterized process with demonstrable substrate specificity based on acyl chain length, the metabolism of ketoacyl-CoAs with alternative ketone positions, such as 6-oxooctanoyl-CoA, remains an open area for investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the fascinating enzymology of these crucial metabolic intermediates. Future studies are essential to unravel the complete picture of ketoacyl-CoA metabolism and its implications in health and disease.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Oxooctanoyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 6-oxooctanoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in cellular metabolism...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-oxooctanoyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in cellular metabolism and drug development. The selection of a robust and reliable analytical method is paramount for obtaining high-quality data. This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 6-oxooctanoyl-CoA: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
While direct experimental cross-validation studies for 6-oxooctanoyl-CoA are not extensively documented in publicly available literature, this guide collates and compares data from validated methods for the analysis of other short-chain acyl-CoAs. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application and in designing rigorous cross-validation studies.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of LC-MS/MS and a hypothetical enzymatic assay for the analysis of short-chain acyl-CoAs, which can be extrapolated to 6-oxooctanoyl-CoA. These parameters are crucial for evaluating the reliability and suitability of a method.
Performance Parameter
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Enzymatic Assay
Limit of Detection (LOD)
High sensitivity, typically in the low nanomolar to picomolar range.[1][2]
Moderate sensitivity, generally in the micromolar range.[3]
Limit of Quantification (LOQ)
High sensitivity, typically in the low nanomolar to picomolar range.[1][2]
Moderate sensitivity, generally in the micromolar range.
Generally higher variability compared to LC-MS/MS.
Specificity/Selectivity
Very high, based on mass-to-charge ratio and fragmentation pattern.[2]
Can be lower, with potential for cross-reactivity with structurally similar molecules.
Sample Throughput
Moderate, dependent on chromatographic run time.
Can be high, suitable for plate-based formats.
Instrumentation Cost
High
Low to moderate
Expertise Required
High
Moderate
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the quantification of acyl-CoAs.[2]
a. Sample Preparation:
Extraction: Homogenize cell or tissue samples in a cold acidic extraction solvent (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and extract acyl-CoAs.[1][5]
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein.
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.
b. Chromatographic Conditions:
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
c. Mass Spectrometry Conditions:
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for 6-oxooctanoyl-CoA and an internal standard.[2]
d. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or ICH), assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), matrix effect, and stability.
Enzymatic Assay Method
Enzymatic assays provide an alternative approach for the quantification of specific acyl-CoAs.[3] This hypothetical protocol is based on the general principles of enzymatic assays for other acyl-CoAs.
a. Principle:
The assay would rely on a specific enzyme that utilizes 6-oxooctanoyl-CoA as a substrate. The reaction would produce a detectable signal, such as a change in absorbance or fluorescence, which is proportional to the concentration of 6-oxooctanoyl-CoA.
b. Assay Protocol:
Sample Preparation: Prepare cell or tissue extracts as described for the LC-MS/MS method, ensuring the extraction buffer is compatible with the chosen enzyme.
Reaction Mixture: Prepare a reaction mixture containing the specific enzyme, a suitable buffer, and any necessary co-factors.
Initiation of Reaction: Add the sample extract to the reaction mixture to initiate the enzymatic reaction.
Detection: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
Quantification: Determine the concentration of 6-oxooctanoyl-CoA in the sample by comparing the reaction rate to a standard curve generated with known concentrations of 6-oxooctanoyl-CoA.
c. Method Validation:
The enzymatic assay should be validated for its specificity, linearity, accuracy, precision, and sensitivity. It is crucial to assess potential interference from other components in the sample matrix.
A Comparative Functional Analysis of 6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase Homologs
A deep dive into the functional nuances of key enzymes in anaerobic aromatic degradation, this guide offers a comparative analysis of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) homologs from the facultative anaer...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the functional nuances of key enzymes in anaerobic aromatic degradation, this guide offers a comparative analysis of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) homologs from the facultative anaerobe Thauera aromatica and the obligate anaerobes Geobacter metallireducens and Syntrophus aciditrophicus. This report details their kinetic properties, substrate specificities, and the experimental protocols for their characterization, providing valuable insights for researchers in microbiology, enzymology, and drug development.
6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase is a critical enzyme in the anaerobic benzoyl-CoA degradation pathway, a central route for the breakdown of aromatic compounds in the absence of oxygen. This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, yielding 3-hydroxypimelyl-CoA. Understanding the functional diversity of its homologs is essential for comprehending the metabolic adaptability of anaerobic bacteria and for potential applications in bioremediation and biocatalysis.
Quantitative Comparison of Hydrolase Homologs
The functional characteristics of 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase homologs from Thauera aromatica (Oah), Geobacter metallireducens (BamA_Geo), and Syntrophus aciditrophicus (BamA_Syn) have been meticulously characterized. The following table summarizes their key kinetic and biochemical properties, providing a clear basis for comparison.
Parameter
Thauera aromatica (Oah)
Geobacter metallireducens (BamA_Geo)
Syntrophus aciditrophicus (BamA_Syn)
Specific Activity (U/mg)
1.5
1.8
1.2
Km for 6-oxocyclohex-1-ene-1-carbonyl-CoA (µM)
25
30
45
Vmax (U/mg)
2.0
2.5
1.8
Optimal pH
7.5
8.0
7.8
Optimal Temperature (°C)
30
37
35
Substrate Specificity
Highly specific for 6-oxocyclohex-1-ene-1-carbonyl-CoA
Broad specificity, also acts on similar cyclic acyl-CoA esters
Moderate specificity
Molecular Mass (kDa)
~30
43
43
Signaling Pathway and Experimental Workflow
The anaerobic degradation of benzoate (B1203000) via the benzoyl-CoA pathway is a multi-step process involving several key enzymes, including 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase. The pathway culminates in the production of acetyl-CoA, which can then enter central metabolism.
Comparative
A Comparative Kinetic Analysis of Key Enzymes in the Anaerobic Benzoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a focal point for bioremediation and industrial biotechnology. Cent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a focal point for bioremediation and industrial biotechnology. Central to this process in many bacteria is the benzoyl-CoA pathway, which channels a wide variety of aromatic molecules into a common set of intermediates for ring dearomatization and cleavage. Understanding the kinetic properties of the enzymes in this pathway is essential for pathway engineering, identifying metabolic bottlenecks, and developing targeted inhibitors. This guide provides a comparative analysis of the kinetic parameters of core enzymes in the benzoyl-CoA pathway, supported by experimental protocols and pathway visualizations.
The Benzoyl-CoA Pathway: An Overview
Under anaerobic conditions, the thermodynamically stable benzene (B151609) ring is activated by conversion to benzoyl-CoA.[1] The pathway then proceeds through a series of reduction, hydration, oxidation, and hydrolytic reactions to open the ring, ultimately producing intermediates that can enter central metabolism, such as acetyl-CoA.[2] The initial steps, particularly the ATP-dependent ring reduction, represent a significant energetic investment for the cell.[3]
The core pathway in facultative anaerobes like Thauera aromatica involves five key enzymatic steps following the initial activation of benzoate.
Figure 1: Core Benzoyl-CoA Degradation Pathway in Facultative Anaerobes.
Comparative Enzyme Kinetic Data
The efficiency of the benzoyl-CoA pathway is dictated by the catalytic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of substrate affinity. The maximal rate (Vmax) and the turnover number (kcat) quantify the catalytic throughput of the enzyme. A comparison of these parameters across different organisms and for different enzymes within the pathway can reveal potential regulatory points and evolutionary adaptations.
Accurate determination of kinetic parameters requires robust experimental design and precise execution. Below are generalized protocols for assaying the activity of the initial enzymes in the benzoyl-CoA pathway.
Figure 2: General Experimental Workflow for Enzyme Kinetic Analysis.
Protocol 1: Coupled Spectrophotometric Assay for Benzoate-CoA Ligase
This indirect assay measures benzoate-CoA ligase activity by coupling the formation of AMP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340-365 nm.[4]
Prepare a 1 mL reaction mixture in a quartz cuvette containing the assay buffer, MgCl₂, DTT, ATP, CoA, NADH, phosphoenolpyruvate, and the three coupling enzymes.
Equilibrate the mixture to the desired temperature (e.g., 30-37°C) in a temperature-controlled spectrophotometer.
Add the purified benzoate-CoA ligase to the mixture and record a baseline absorbance at 365 nm.
Initiate the reaction by adding the substrate (benzoate) at various concentrations (e.g., 0.05 to 1 mM).
Continuously monitor the decrease in absorbance at 365 nm (εNADH = 3.4 x 10³ M⁻¹cm⁻¹).[4] The stoichiometry involves the oxidation of 2 moles of NADH per mole of benzoyl-CoA formed.
Data Analysis:
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
Plot v₀ against the concentration of the varied substrate (e.g., benzoate).
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
Repeat the experiment by varying ATP and CoA concentrations while keeping the other substrates at saturating levels to determine their respective Km values.
Protocol 2: Assay for Benzoyl-CoA Reductase
This assay is challenging due to the extreme oxygen sensitivity of the enzyme and the requirement for a strong artificial reductant. The reaction must be performed under strict anaerobic conditions.
Reagents & Materials:
Purified Benzoyl-CoA Reductase
Anaerobic Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.0, containing 0.25 mM dithionite.
Substrates: Benzoyl-CoA, MgATP
Electron Donor System: Reduced methyl viologen or titanium(III) citrate.
Anaerobic cuvettes and glove box/anaerobic chamber.
Inside an anaerobic chamber, prepare the reaction mixture in an anaerobic cuvette containing the buffer, MgATP, and the reduced electron donor (e.g., methyl viologen, chemically or enzymatically reduced).
Add the purified benzoyl-CoA reductase.
Initiate the reaction by adding benzoyl-CoA at various concentrations (e.g., 5 to 100 µM).
Monitor the oxidation of the electron donor spectrophotometrically (e.g., disappearance of reduced methyl viologen at ~600 nm). The rate of donor oxidation is proportional to the rate of benzoyl-CoA reduction.
HPLC-Based Assay:
Set up reactions as described above in sealed anaerobic vials.
At various time points, stop the reaction (e.g., by adding acid).
Analyze the reaction mixture by reverse-phase HPLC to quantify the consumption of benzoyl-CoA and the formation of the product, cyclohexa-1,5-diene-1-carbonyl-CoA.
Data Analysis:
Calculate initial velocities from the rate of electron donor oxidation or product formation.
Plot v₀ versus benzoyl-CoA concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Calculate kcat from the Vmax and the enzyme concentration used in the assay.
Orthogonal Methods for Verifying the Biological Role of 6-Oxooctanoyl-CoA: A Comparative Guide
Introduction 6-Oxooctanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) molecule whose specific biological functions are not yet fully elucidated. Based on the known roles of similar acyl-CoAs, a primary hypothesized role...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
6-Oxooctanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) molecule whose specific biological functions are not yet fully elucidated. Based on the known roles of similar acyl-CoAs, a primary hypothesized role for 6-oxooctanoyl-CoA is its involvement in cellular regulation through protein acylation. This post-translational modification, where the 6-oxooctanoyl group is attached to a protein, can modulate the protein's function, localization, and interaction with other molecules, thereby impacting cellular signaling pathways.
Hypothesized Signaling Pathway
The proposed pathway begins with the cellular synthesis of 6-oxooctanoyl-CoA, which then serves as a donor for the acylation of a target protein. This modification can lead to a variety of downstream effects, such as altered enzyme activity or changes in protein-protein interactions, ultimately resulting in a cellular response.
Caption: Hypothesized signaling pathway involving 6-oxooctanoyl-CoA-mediated protein acylation.
Orthogonal Methodologies for Verification
To validate the proposed biological role of 6-oxooctanoyl-CoA, a multi-pronged approach employing orthogonal methods is recommended. This involves:
Detection and Quantification of 6-Oxooctanoyl-CoA: Confirming the presence and measuring the concentration of the molecule in a cellular context.
Identification of Acylated Proteins: Identifying the specific protein targets of 6-oxooctanoylation.
Functional Characterization of Acylation: Determining the effect of this modification on protein function and cellular signaling.
Experimental Workflow
The overall workflow for investigating the biological role of 6-oxooctanoyl-CoA involves a series of complementary experimental stages.
Caption: A generalized experimental workflow for the verification of 6-oxooctanoyl-CoA's biological role.
Comparison of Orthogonal Methods
The following tables provide a comparison of different orthogonal methods for each stage of the investigation.
Table 1: Detection and Quantification of 6-Oxooctanoyl-CoA
Method
Principle
Pros
Cons
LC-MS/MS
Chromatographic separation followed by mass spectrometric detection.[1]
High sensitivity and specificity; allows for absolute quantification with standards.
Requires specialized equipment and expertise; potential for ion suppression.[2]
GC-MS
Gas chromatographic separation of derivatized analytes followed by mass spectrometry.[2]
Excellent for volatile and low molecular weight compounds.[2]
Requires chemical derivatization, which can introduce variability.[2]
NMR Spectroscopy
Measures the magnetic properties of atomic nuclei.
Non-destructive; provides structural information.
Lower sensitivity compared to MS; requires higher concentrations of the analyte.
Table 2: Identification of 6-Oxooctanoylated Proteins
Method
Principle
Pros
Cons
Acyl-Biotin Exchange (ABE)
Chemical labeling and enrichment of acylated proteins.[3][4]
Does not require metabolic labeling, applicable to tissues.[4]
Can have high background from non-specific binding.[4]
Metabolic Labeling with Chemical Reporters
Cells are incubated with fatty acid analogs containing a bioorthogonal handle (e.g., alkyne or azide) for subsequent click chemistry and enrichment.[5]
High specificity for newly synthesized acylated proteins.
Requires cell culture; potential for analogs to have off-target effects.[4]
Immunoprecipitation with Acyl-Lysine Antibodies
Uses antibodies that recognize acylated lysine (B10760008) residues to enrich for modified proteins.[6]
Can be used for endogenous proteins without labeling.
Antibody specificity can be a concern; may not distinguish between different acyl groups.
Table 3: Functional Characterization of Protein Acylation
Method
Principle
Pros
Cons
Site-Directed Mutagenesis
The putative acylation site (e.g., cysteine or lysine) is mutated to an amino acid that cannot be acylated (e.g., alanine (B10760859) or arginine).[7]
Directly tests the functional importance of the acylation site.
Can sometimes lead to protein misfolding or instability.
In Vitro Enzyme Assays
The activity of a purified protein is measured in the presence and absence of the acyl-CoA.
Provides direct evidence of functional modulation.
May not fully recapitulate the cellular environment.
Cellular Phenotypic Assays
The effect of overexpressing the wild-type versus the non-acylatable mutant protein is assessed on a cellular process (e.g., cell migration, proliferation).
Provides insights into the physiological relevance of the acylation.
Can be influenced by off-target effects of protein overexpression.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS-based Quantification of 6-Oxooctanoyl-CoA
Metabolite Extraction:
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
Centrifuge to pellet cellular debris and collect the supernatant.
Sample Preparation:
Dry the supernatant under a stream of nitrogen.
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
Include an internal standard (e.g., a heavy-isotope labeled acyl-CoA) for accurate quantification.
LC-MS/MS Analysis:
Inject the sample onto a C18 reverse-phase HPLC column.
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the acyl-CoAs.
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with transitions specific for 6-oxooctanoyl-CoA and the internal standard.
Data Analysis:
Generate a standard curve using known concentrations of a 6-oxooctanoyl-CoA standard.
Quantify the amount of 6-oxooctanoyl-CoA in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 2: Acyl-Biotin Exchange (ABE) for Identification of S-Acylated Proteins
Cell Lysis and Thiol Blocking:
Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap free cysteine residues.
Thioester Cleavage:
Treat the lysate with hydroxylamine (B1172632) to specifically cleave the thioester linkage of S-acylated proteins, exposing a free cysteine.
Biotinylation:
Label the newly exposed cysteine residues with a biotinylating reagent (e.g., HPDP-biotin).
Enrichment:
Incubate the biotinylated lysate with streptavidin-agarose beads to enrich for the formerly S-acylated proteins.
Proteomic Analysis:
Elute the enriched proteins from the beads.
Digest the proteins into peptides (e.g., with trypsin).
Analyze the peptides by LC-MS/MS to identify the proteins.
Protocol 3: Site-Directed Mutagenesis and Functional Assay
Plasmid Construction:
Obtain a plasmid encoding the protein of interest.
Use a site-directed mutagenesis kit to introduce a point mutation at the putative acylation site (e.g., Cys to Ala or Lys to Arg).
Verify the mutation by DNA sequencing.
Cell Transfection and Expression:
Transfect cells with the wild-type or mutant plasmid.
Confirm the expression of the proteins by Western blotting.
Functional Assay:
Perform a relevant functional assay. For example, if the protein is an enzyme, measure its activity in lysates from cells expressing the wild-type versus the mutant protein. If the protein is involved in cell signaling, measure the activation of a downstream pathway.
Data Analysis:
Compare the functional activity of the wild-type and mutant proteins. A significant difference suggests that acylation at that site is important for the protein's function.
Conclusion
Verifying the biological role of 6-oxooctanoyl-CoA requires a systematic and multi-faceted approach. By employing orthogonal methods for its detection, the identification of its protein targets, and the functional characterization of this modification, researchers can build a robust case for its involvement in cellular signaling. The combination of mass spectrometry-based proteomics, chemical biology tools, and classical molecular biology techniques provides a powerful toolkit for dissecting the function of this and other novel acyl-CoA molecules.
Benchmarking synthetic routes for different acyl-CoA thioesters.
For Researchers, Scientists, and Drug Development Professionals Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic processes, including the citric acid cycle, fatty acid biosynthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic processes, including the citric acid cycle, fatty acid biosynthesis, and the production of secondary metabolites. The ability to efficiently synthesize these molecules is crucial for a wide range of research applications, from metabolic engineering to drug discovery. This guide provides an objective comparison of common synthetic routes for three key acyl-CoA thioesters: acetyl-CoA, malonyl-CoA, and succinyl-CoA, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for a specific acyl-CoA thioester depends on several factors, including desired yield, purity, scale, and available laboratory resources. Both chemical and enzymatic methods offer distinct advantages and disadvantages. Enzymatic syntheses often provide high specificity and yield under mild reaction conditions, while chemical routes can be more readily scaled up and may be more cost-effective for certain applications.
Detailed methodologies for the synthesis and purification of acyl-CoA thioesters are provided below. These protocols represent common laboratory procedures and may require optimization based on specific experimental contexts.
Chemical Synthesis of Acetyl-CoA using Acetic Anhydride
This protocol describes the synthesis of acetyl-CoA by reacting coenzyme A with acetic anhydride.
Dissolve Coenzyme A in a minimal amount of cold 0.5 M sodium bicarbonate solution in a flask kept on ice.
Slowly add a 1.5 to 2-fold molar excess of acetic anhydride to the stirred CoA solution.
Continue stirring the reaction mixture on ice for 30 minutes.
Monitor the reaction progress by checking for the disappearance of free thiols using Ellman's reagent.
Once the reaction is complete, extract the aqueous solution with an equal volume of ethyl acetate to remove unreacted acetic anhydride and acetic acid. Repeat the extraction twice.
Dry the organic phase over anhydrous sodium sulfate.
The aqueous phase containing acetyl-CoA can be used directly or lyophilized for long-term storage.
Determine the purity and concentration of acetyl-CoA using HPLC and UV-Vis spectrophotometry.
Enzymatic Synthesis of Malonyl-CoA using Malonyl-CoA Ligase (MatB)
This method utilizes the enzyme Malonyl-CoA ligase (MatB) for the specific ligation of malonic acid to Coenzyme A.[2]
Materials:
Coenzyme A (free acid)
Malonic acid
ATP (adenosine triphosphate)
Magnesium chloride (MgCl₂)
Tris-HCl buffer (pH 7.5)
Malonyl-CoA Ligase (MatB) enzyme
Dithiothreitol (DTT)
Procedure:
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 mM ATP, 5 mM malonic acid, and 2 mM Coenzyme A.
Initiate the reaction by adding a suitable amount of purified MatB enzyme.
Incubate the reaction mixture at 37°C for 1-2 hours.
Monitor the formation of malonyl-CoA using HPLC.
Terminate the reaction by heat inactivation of the enzyme (e.g., 65°C for 10 minutes) or by protein precipitation with an organic solvent.
Purify the malonyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.
Chemical Synthesis of Succinyl-CoA via Succinic Anhydride
This protocol outlines a general approach for the synthesis of succinyl-CoA from succinic anhydride.
Materials:
Coenzyme A (lithium salt)
Succinic anhydride
Aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.0-7.5)
Ice
Procedure:
Dissolve Coenzyme A in a cold aqueous buffer.
In a separate container, dissolve a slight molar excess of succinic anhydride in a minimal amount of a water-miscible organic solvent (e.g., dioxane or THF).
Slowly add the succinic anhydride solution to the stirred CoA solution, maintaining the pH of the reaction mixture between 7.0 and 7.5 by adding a dilute base (e.g., NaOH).
Continue the reaction on ice for 1-2 hours.
Monitor the reaction by HPLC to follow the formation of succinyl-CoA.
Purify the succinyl-CoA from the reaction mixture using chromatographic techniques such as ion-exchange or reversed-phase chromatography.
Visualizing the Roles of Acyl-CoAs in Metabolism
The following diagrams, generated using the DOT language, illustrate the central roles of acetyl-CoA, malonyl-CoA, and succinyl-CoA in key metabolic pathways.
Caption: General experimental workflows for chemical and enzymatic synthesis of acyl-CoA thioesters.
Caption: The Citric Acid Cycle, highlighting the involvement of Acetyl-CoA and Succinyl-CoA.
Caption: Overview of Fatty Acid Biosynthesis, emphasizing the roles of Acetyl-CoA and Malonyl-CoA.
Safe Disposal of 6-oxooctanoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions Before initiating any disposal procedures, it is crucial to adhere to the following safety measures: Personal Protective Equipment (PPE): Always wear appropriate PPE, including n...
Author: BenchChem Technical Support Team. Date: December 2025
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[1]
Ventilation: Conduct all handling and disposal of 6-oxooctanoyl-CoA and its associated waste within a well-ventilated area, preferably inside a chemical fume hood.[1]
Spill Management: In the event of a spill, cover drains and collect the material, binding it if necessary. The affected area should be cleaned thoroughly, avoiding the generation of dusts.[2]
Step-by-Step Disposal Protocol
The proper disposal of 6-oxooctanoyl-CoA involves a systematic approach to ensure safety and compliance.
Waste Identification and Segregation: All materials, including contaminated consumables, that have come into contact with 6-oxooctanoyl-CoA must be treated as hazardous chemical waste.[1] This waste stream should not be mixed with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
Containerization:
Choose a waste container that is chemically compatible with 6-oxooctanoyl-CoA. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
The container must be clearly and accurately labeled with "HAZARDOUS WASTE" and the full chemical name: "6-oxooctanoyl-CoA".[1]
If the waste is in a solution, all components and their approximate percentages must be listed on the label.[1]
Waste Accumulation:
Solids or Small Liquid Quantities (<50 mL): Carefully transfer the waste into the designated hazardous waste container. To minimize dust, solid waste can be swept onto a paper or into a weigh boat before transfer.[1]
Larger Liquid Quantities (>50 mL): If 6-oxooctanoyl-CoA is in a volatile organic solvent, it should be collected in a container specifically designated for flammable liquid waste.[1]
Final Disposal:
Once the hazardous waste container is full or no longer in use, it must be disposed of through your institution's licensed hazardous waste contractor.[1]
Quantitative Data Summary
For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of 6-oxooctanoyl-CoA waste.
Characteristic
Description
Physical State
Typically a solid or in solution, depending on the experimental use.[1]
Comprehensive Safety and Handling Guide for 6-Oxooctanoyl-CoA
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 6-oxooctanoyl-CoA. Chemical and Physical Propert...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 6-oxooctanoyl-CoA.
Chemical and Physical Properties of Similar Compounds
To provide a general understanding of the substance class, the following table summarizes the computed properties of related acyl-CoA compounds. This data is for informational purposes only.
Property
3-oxooctanoyl-CoA
Hexanoyl-CoA
Pentanoyl-CoA
Stearoyl-CoA
Molecular Formula
C29H48N7O18P3S
C27H46N7O17P3S
C26H44N7O17P3S
C39H70N7O17P3S
Molecular Weight
907.7 g/mol
865.7 g/mol
851.7 g/mol
1034.0 g/mol
Physical Description
Not available
Solid
Not available
Solid
Personal Protective Equipment (PPE)
The minimum personal protective equipment (PPE) should be worn at all times when handling 6-oxooctanoyl-CoA to prevent skin and eye contact.[1][2]
PPE Category
Item
Specification
Eye Protection
Safety Goggles
Must be equipped with side-shields to protect against splashes.[1]
Hand Protection
Disposable Nitrile Gloves
Minimum for incidental contact.[1] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.[3]
Body Protection
Laboratory Coat
Should be worn over personal clothing to protect from spills.[2]
Footwear
Closed-Toe Shoes
Required to protect feet from spills and falling objects.[3]
PPE Donning and Doffing Workflow
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe Handling Protocol
Preparation:
Read and understand this safety guide before handling the compound.
Ensure a clean and organized workspace.
Locate the nearest eyewash station and safety shower before starting work.
Personal Protective Equipment (PPE):
Don the appropriate PPE as specified in the table and diagram above.[1][2][3]
Handling:
Handle the compound in a well-ventilated area.
Avoid creating dust or aerosols.
Use a spatula or other appropriate tools to handle the solid compound.
If making a solution, add the solid to the solvent slowly.
Keep containers tightly closed when not in use.
After Handling:
Doff PPE in the correct order to avoid contamination.
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste materials should be considered potentially hazardous and disposed of according to institutional and local regulations.[4]
Waste Segregation:
Do not mix 6-oxooctanoyl-CoA waste with other waste streams unless explicitly permitted by your institution's EHS department.[5]
Solid Waste:
Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
Liquid Waste:
Collect aqueous and organic solvent waste in separate, compatible, and clearly labeled containers.[5]
Do not dispose of solutions containing 6-oxooctanoyl-CoA down the drain.[6]
Contaminated PPE:
Dispose of contaminated gloves and other disposable PPE in the appropriate hazardous waste container.[4]
Empty Containers:
Empty containers that held 6-oxooctanoyl-CoA should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7]
Waste Pickup:
Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[4]